2,3-Dibromo-1,4-difluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromo-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZEQOJTJIFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-33-8 | |
| Record name | 2,3-Dibromo-1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound with the CAS number 179737-33-8 . Its structure, featuring a benzene ring substituted with two bromine and two fluorine atoms in a specific arrangement, makes it a valuable intermediate in organic synthesis. The presence of multiple halogen atoms offers distinct reactivity at different positions, allowing for selective functionalization. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic approaches, reactivity, potential applications, and safety considerations for this compound, with a focus on its relevance in research and drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 179737-33-8 | |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.89 g/mol | |
| Appearance | Colorless to light yellow liquid | Predicted |
| Melting Point | Data not available | |
| Boiling Point | 212 °C | Predicted[2] |
| Density | 2.087 g/cm³ | Predicted[2] |
| Solubility | Soluble in common organic solvents like ethanol and acetone. | |
| Vapor Pressure | 0.259 mmHg at 25°C | Predicted[2] |
| Refractive Index | 1.5620-1.5660 | Predicted[2] |
Synthesis and Reactivity
A general approach for the bromination of an activated aromatic compound involves an electrophilic aromatic substitution reaction using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
Plausible Synthetic Pathway for this compound
Caption: Plausible synthesis of this compound.
The reactivity of this compound is dictated by the presence and positions of the four halogen substituents. The carbon-bromine bonds are significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This differential reactivity allows for selective functionalization at the brominated positions.
Applications in Research and Drug Development
Halogenated benzenes are crucial building blocks in the synthesis of pharmaceuticals and functional materials. While specific applications of this compound are not extensively documented, its structural motifs suggest its potential utility in several areas:
-
Medicinal Chemistry : As an intermediate, it can be used to introduce a 2,3-dibromo-1,4-difluorophenyl moiety into a larger molecule. The fluorine atoms can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atoms serve as handles for further chemical modifications.
-
Organic Electronics : Polysubstituted aromatic compounds are often used in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The dibromo functionality allows for polymerization through cross-coupling reactions.[2][3]
-
Agrochemicals : The introduction of fluorine and bromine atoms into organic molecules can significantly impact their biological activity, making them potential scaffolds for new herbicides, insecticides, and fungicides.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Given the lack of a specific experimental protocol for this compound in the available literature, a representative procedure for a similar substrate, 1,4-dibromo-2-fluorobenzene, is provided below. This protocol illustrates the general conditions for a Suzuki-Miyaura reaction and would likely require optimization for the target compound.
Reaction: Monosubstitution of a dibrominated aromatic ring with an arylboronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition and Degassing: Add a solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired mono-arylated product.
Note: The choice of catalyst, base, solvent, and temperature can significantly influence the outcome of the reaction, including the selectivity between the two bromine atoms.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a hazardous substance with the following GHS hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A lab coat.
-
Use in a well-ventilated area or with respiratory protection if necessary.
In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. Its differential reactivity of the halogen atoms allows for selective functionalization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries. While detailed experimental data for this specific isomer is somewhat limited, this guide provides a foundational understanding of its properties and plausible applications based on the chemistry of related compounds. Further research into the synthesis and reactivity of this compound will undoubtedly expand its utility in various fields of chemical research and development.
References
An In-Depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine and two fluorine atoms on a benzene ring, imparts distinct physical and chemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of multiple reactive sites allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and key applications, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 179737-33-8 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.89 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~212-216 °C (predicted) | [3] |
| Melting Point | Not available | |
| Density | ~2.087 g/cm³ (predicted) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. |
Spectroscopic Characterization
¹H NMR: The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the two hydrogen atoms on the benzene ring. The coupling with the adjacent fluorine atoms will lead to splitting of these signals.
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the benzene ring. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants. The chemical shifts will be influenced by the electronegative bromine and fluorine substituents.[4]
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and is expected to show two distinct signals for the non-equivalent fluorine atoms. The chemical shifts and coupling constants will provide valuable information about the electronic environment of the fluorine atoms.[5]
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-F and C-Br stretching vibrations at lower frequencies.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (271.89 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of bromine and fluorine atoms.
Synthesis of this compound
A common synthetic route to prepare substituted dibromodifluorobenzenes involves the bromination of a corresponding difluorobenzene precursor. A general protocol for the synthesis of a related isomer, 1,4-Dibromo-2,3-difluorobenzene, is described below and can be adapted for the synthesis of the 2,3-dibromo isomer.[3]
References
2,3-Dibromo-1,4-difluorobenzene molecular weight and formula
An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene
This technical guide offers a comprehensive overview of this compound, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry, drug development, and materials science. By integrating foundational chemical data with field-proven insights, this document serves as an authoritative resource, explaining not just the protocols but the causality behind experimental choices to ensure scientific integrity and practical success.
Core Molecular Profile
This compound is a substituted benzene ring featuring a unique arrangement of four halogen atoms. This structure provides a versatile scaffold for building complex molecules, with the different halogens offering orthogonal reactivity. Its fundamental identifiers and properties are crucial for database searches, regulatory compliance, and theoretical calculations.
| Identifier | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [1][2] |
| CAS Number | 179737-33-8 | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1F)Br)Br)F | [2] |
| InChI Key | TXTZEQOJTJIFAH-UHFFFAOYSA-N | [2] |
Physicochemical Properties and Safe Handling
A thorough understanding of a compound's physical properties is essential for designing experiments, particularly for reaction setup and purification. The safety profile dictates the necessary engineering controls and personal protective equipment (PPE) required for handling.
Physical Data
While extensive experimental data for this specific isomer is not widely published, predicted values provide a reliable baseline for experimental planning.
| Property | Value (Predicted) | Source |
| Appearance | Colorless or light yellow liquid | [1] |
| Density | 2.087 ± 0.06 g/cm³ | [1] |
| Boiling Point | 216.3 ± 35.0 °C at 760 mmHg | [1] |
| Melting Point | ~ -15 °C | [1] |
Safety and Handling Protocols
This compound is classified as a hazardous chemical. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Statements:
-
Self-Validating Safety Workflow: The following protocol ensures a multi-layered approach to safety.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][4]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[1][4]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1] Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat sources or ignition.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]
-
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its carbon-bromine and carbon-fluorine bonds, allowing for selective and sequential chemical transformations.
Generalized Synthetic Strategy
The synthesis of polyhalogenated benzenes often proceeds from a less substituted starting material. A logical and common approach involves the electrophilic bromination of a difluorobenzene precursor. The directing effects of the fluorine atoms are key to achieving the desired regiochemistry.
Caption: Generalized workflow for the synthesis of dibromo-difluorobenzenes.
Causality in Synthesis:
-
Choice of Precursor: 1,4-Difluorobenzene is a logical starting point. The fluorine atoms are ortho-, para-directing activators (by resonance) but deactivating overall (by induction).
-
Bromination Conditions: A Lewis acid catalyst like FeBr₃ is required to polarize the Br₂ molecule, making it a sufficiently strong electrophile to react with the deactivated benzene ring.
-
Purification: This reaction typically yields a mixture of isomers. Purification by fractional distillation under reduced pressure or column chromatography is critical to isolate the desired this compound isomer.
Core Reactivity Pathways
The bromine atoms are the primary sites for transformations like metal-halogen exchange and cross-coupling reactions, while the electron-deficient ring is primed for nucleophilic substitution.
Caption: Principal reactivity pathways for this compound.
Expert Insights:
-
Selective Cross-Coupling: The two C-Br bonds can often be functionalized sequentially by carefully controlling stoichiometry and reaction conditions, providing a route to unsymmetrically substituted products.
-
Orthogonal Reactivity: The C-Br bonds are significantly more reactive in palladium-catalyzed cross-coupling than the highly stable C-F bonds. This allows the bromine atoms to be used as synthetic handles while the fluorine atoms remain, imparting their desirable electronic properties to the final molecule.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate. Its structural motifs are found in a range of high-value applications.
-
Pharmaceutical Intermediates: The 1,4-difluorobenzene core is a common feature in many modern pharmaceuticals due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for synthesizing complex drug candidates.[1][6]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor for advanced pesticides and herbicides where the specific halogenation pattern can tune the biological activity and environmental persistence of the final product.[1]
-
Materials Science: Isomers like 1,4-dibromo-2,3-difluorobenzene are used in the synthesis of conjugated polymers for organic photovoltaic applications.[7] The unique electronic properties conferred by the fluorine and bromine atoms make this compound a promising candidate for developing novel organic electronic materials.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
A Predictive Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,4-difluorobenzene
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the aromatic compound 2,3-Dibromo-1,4-difluorobenzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy and data from structurally related compounds to offer a robust interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of Predicting Complex Spectra
This compound (C₆H₂Br₂F₂) presents a compelling case for spectral analysis due to the complex interplay of its substituents.[1] The presence of four substituents on the benzene ring, two bromine and two fluorine atoms, leads to a highly substituted system where steric and electronic effects significantly influence the chemical environment of the remaining protons and carbons. Understanding these influences is paramount for accurate spectral interpretation and structural confirmation.
The predictability of NMR spectra is rooted in the principle that the chemical shift of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as fluorine and bromine, deshield nearby nuclei, causing their resonance to appear at a higher chemical shift (downfield).[2][3] The magnitude of this effect is related to the electronegativity of the substituent.[2] Furthermore, spin-spin coupling between neighboring nuclei provides valuable information about the connectivity of atoms within a molecule.
This guide will first establish the theoretical foundation for predicting the ¹H and ¹³C NMR spectra of this compound by examining the effects of bromine and fluorine on aromatic systems. Subsequently, a detailed prediction of the chemical shifts and coupling patterns will be presented, followed by a recommended experimental protocol for acquiring high-quality spectra.
Theoretical Framework: Substituent Effects on Aromatic NMR Spectra
The chemical shifts in the ¹H and ¹³C NMR spectra of substituted benzenes are primarily governed by the electronic effects (induction and resonance) and, to a lesser extent, the steric and anisotropic effects of the substituents.
The Influence of Fluorine
Fluorine is the most electronegative element, and its strong inductive effect causes significant deshielding of adjacent nuclei.[2][3] This typically results in a downfield shift for both protons and carbons. Additionally, the ¹⁹F nucleus has a spin of I = 1/2, leading to observable spin-spin coupling with neighboring ¹H and ¹³C nuclei. These couplings, denoted as J-coupling, are transmitted through the bonding framework and provide crucial structural information. The magnitude of these couplings depends on the number of intervening bonds.
The Influence of Bromine
Bromine is also an electronegative halogen, though less so than fluorine. It exerts an inductive electron-withdrawing effect, leading to a deshielding of nearby protons and carbons.[4] However, bromine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring, which can have a shielding effect, particularly at the ortho and para positions. The overall effect on the chemical shift is a balance of these competing factors. Steric effects from the larger bromine atom can also influence the local geometry and, consequently, the chemical shifts.[4][5]
Predicted ¹H NMR Spectrum of this compound
Due to the plane of symmetry in the this compound molecule, the two protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single resonance.
Expected Chemical Shift:
The chemical shift of the protons in this compound will be influenced by the ortho fluorine, meta bromine, and para bromine substituents. Based on empirical additivity rules and data from related compounds, the chemical shift is predicted to be in the downfield region of the aromatic spectrum.
Predicted Splitting Pattern:
The single proton signal will be split by the adjacent fluorine atom. This will result in a doublet. Further coupling to the distant fluorine atom and the bromine atoms is expected to be negligible or result in slight broadening of the peaks.
Predicted ¹³C NMR Spectrum of this compound
The symmetry of this compound dictates that there will be three distinct carbon signals in the ¹³C NMR spectrum.
Predicted Chemical Shifts and Couplings:
The chemical shifts of the carbons will be significantly influenced by the directly attached and neighboring substituents.
-
C1/C4 (Carbons attached to Fluorine): These carbons will be significantly deshielded due to the high electronegativity of fluorine and will appear at a downfield chemical shift. They will also exhibit a large one-bond coupling constant (¹JCF) with the attached fluorine atom.
-
C2/C3 (Carbons attached to Bromine): These carbons will also be deshielded, though to a lesser extent than the fluorine-bearing carbons. They are expected to appear at a chemical shift typical for carbons attached to bromine in an aromatic system.
-
C5/C6 (Carbons attached to Hydrogen): These carbons will be the most shielded of the aromatic carbons and will appear at the most upfield position in the aromatic region. They will exhibit coupling to the directly attached proton and smaller couplings to the neighboring fluorine atoms.
The following table summarizes the predicted ¹³C NMR data:
| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 / C4 | 150 - 160 | Doublet (large ¹JCF) |
| C2 / C3 | 115 - 125 | Singlet or broadened singlet |
| C5 / C6 | 120 - 130 | Doublet of doublets (due to coupling with both fluorines) |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
5.1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively clean spectral window.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
5.2. Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon (unless C-F coupling is of interest, in which case a non-decoupled or gated-decoupled experiment should be used).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than ¹H.
-
Spectral Width: A range covering approximately 0 to 200 ppm.
-
5.3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Molecular Structure and Workflow
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Workflow for NMR Spectral Analysis:
Caption: Workflow for NMR spectral acquisition and analysis.
Conclusion
This in-depth technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous structures, researchers can confidently approach the analysis of this and other complex substituted aromatic compounds. The provided experimental protocol offers a solid foundation for obtaining high-quality data for structural verification.
References
- 1. scbt.com [scbt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. modgraph.co.uk [modgraph.co.uk]
Decoding the Molecular Architecture: A Spectroscopic Guide to 2,3-Dibromo-1,4-difluorobenzene
Introduction
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. 2,3-Dibromo-1,4-difluorobenzene, a halogenated aromatic compound, presents a compelling case for the power of modern spectroscopic techniques. Its unique substitution pattern offers a rich tapestry of spectral data that, when expertly interpreted, reveals a definitive molecular portrait. This in-depth technical guide provides a comprehensive analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere listing of data, this guide delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights into data interpretation.
Molecular Structure and Symmetry Considerations
The structure of this compound (C₆H₂Br₂F₂) is foundational to its spectroscopic signature. The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 and C2-C3 bonds. This symmetry dictates that the two protons are chemically and magnetically equivalent, as are the pairs of carbons C1/C4, C2/C3, and C5/C6. This equivalence is a critical starting point for predicting the number of signals in the NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (approximately 6-8 ppm).
-
Employ a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
Predicted ¹H NMR Data and Interpretation
Due to the molecule's symmetry, a single signal is expected for the two equivalent aromatic protons (H-5 and H-6).
| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constants (J) | Assignment |
| ~7.4-7.6 ppm | Triplet of doublets (td) or complex multiplet | ³JHH, ³JHF, ⁴JHF | H-5, H-6 |
Causality Behind the Prediction:
-
Chemical Shift: The baseline chemical shift for benzene protons is approximately 7.26 ppm.[1] The two fluorine atoms, being strongly electronegative, are electron-withdrawing through induction, which deshields the protons and shifts their signal downfield. The bromine atoms also contribute to this deshielding effect.
-
Multiplicity: The signal for H-5 will be split by its neighboring proton H-6 (a ³JHH coupling, typically 7-8 Hz). Additionally, each proton will be coupled to the two fluorine atoms. The coupling to the ortho fluorine (F-4) will be a ³JHF (typically 6-10 Hz), and the coupling to the meta fluorine (F-1) will be a ⁴JHF (typically 2-4 Hz).[2][3] The interplay of these couplings will result in a complex multiplet, likely appearing as a triplet of doublets.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of aromatic carbon signals (approximately 100-160 ppm).
-
A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing: Fourier transform, phase correct, and reference the spectrum (e.g., to the CDCl₃ solvent peak at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
Based on the molecular symmetry, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ) | Coupling to Fluorine | Assignment |
| ~150-155 ppm | Doublet (¹JCF) | C-1, C-4 |
| ~115-120 ppm | Doublet (²JCF) | C-2, C-3 |
| ~125-130 ppm | Triplet (²JCF, ³JCF) | C-5, C-6 |
Causality Behind the Prediction:
-
Chemical Shift:
-
C-1, C-4: These carbons are directly bonded to the highly electronegative fluorine atoms, causing a significant downfield shift due to the strong inductive effect.
-
C-2, C-3: These carbons are bonded to bromine atoms. While bromine is electronegative, its effect on the carbon chemical shift is less pronounced than that of fluorine.
-
C-5, C-6: These carbons are bonded to hydrogen and are the least deshielded of the aromatic carbons.
-
-
Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling.[4]
-
C-1, C-4: The signal for these carbons will be split into a doublet by the directly attached fluorine (¹JCF), with a large coupling constant (typically > 240 Hz).
-
C-2, C-3: This signal will appear as a doublet due to coupling with the adjacent fluorine (²JCF), with a smaller coupling constant (typically 20-30 Hz).
-
C-5, C-6: The signal for these carbons will likely appear as a triplet due to coupling to both the ortho fluorine (²JCF) and the meta fluorine (³JCF).
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1250-1000 | Strong | C-F Stretch |
| 800-600 | Strong | C-Br Stretch |
| 900-675 | Strong | C-H Out-of-plane Bend |
Causality Behind the Prediction:
-
Aromatic C-H Stretch: The stretching vibration of the C-H bonds on the aromatic ring typically appears above 3000 cm⁻¹.[5][6]
-
Aromatic C=C Ring Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to one or more bands in this region.
-
C-F Stretch: The C-F bond is strong and polar, resulting in a strong absorption band in the fingerprint region.[7]
-
C-Br Stretch: The C-Br bond is weaker and less polar than the C-F bond, and its stretching vibration appears at a lower frequency.
-
C-H Out-of-plane Bend: The position of this strong band can sometimes provide information about the substitution pattern of the benzene ring.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
Predicted Mass Spectrum and Interpretation
The molecular weight of this compound (C₆H₂Br₂F₂) is 271.88 g/mol .[8] A key feature of the mass spectrum will be the isotopic pattern of bromine.
| m/z | Relative Abundance | Assignment |
| 270, 272, 274 | 1:2:1 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |
| 191, 193 | - | [M-Br]⁺ |
| 112 | - | [M-2Br]⁺ |
Causality Behind the Prediction:
-
Molecular Ion Cluster: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10][11] For a molecule containing two bromine atoms, the molecular ion will appear as a cluster of three peaks:
-
M⁺ (m/z 270): Contains two ⁷⁹Br atoms.
-
[M+2]⁺ (m/z 272): Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺ (m/z 274): Contains two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
-
-
Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment.
-
Loss of a Bromine Atom ([M-Br]⁺): This is a common fragmentation pathway for brominated compounds, resulting in a fragment ion cluster at m/z 191 and 193.[12]
-
Loss of Two Bromine Atoms ([M-2Br]⁺): Subsequent loss of the second bromine atom would lead to a fragment at m/z 112.
-
Visualization of Key Spectroscopic Principles
Caption: Predicted ¹H NMR couplings and MS isotope pattern.
Conclusion
The spectroscopic interpretation of this compound is a synergistic exercise, where each technique provides a unique and complementary piece of the structural puzzle. The symmetry of the molecule simplifies the NMR spectra, while the presence of fluorine and bromine atoms introduces characteristic couplings and isotopic patterns that serve as definitive structural markers. This guide illustrates that a thorough understanding of the underlying principles of spectroscopy, combined with a logical, step-by-step analysis, empowers researchers to elucidate complex molecular structures with confidence and precision.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. eclass.uoa.gr [eclass.uoa.gr]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the GHS Hazard Classification of 2,3-Dibromo-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of the hazard profile of every reagent is not merely a regulatory formality but a cornerstone of laboratory safety and experimental integrity. This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 2,3-Dibromo-1,4-difluorobenzene (CAS No. 179737-33-8). As a Senior Application Scientist, the imperative is to move beyond rote recitation of hazard codes to a functional, mechanistic understanding of the risks this compound presents and the protocols required to mitigate them. This document is structured to provide not just the classification, but the scientific rationale and practical steps necessary for its safe handling and application.
Chemical Identity
-
Molecular Weight: 271.89 g/mol
Part 1: GHS Hazard Classification and Rationale
The GHS classification for this compound is predicated on data submitted to the European Chemicals Agency (ECHA).[1] It is categorized as an irritant, a classification that necessitates specific handling protocols to prevent adverse health effects.
Summary of GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory, Apollo Scientific[1][4]
GHS Label Elements
The standardized GHS label for this compound provides an at-a-glance summary of its primary hazards.
-
Pictogram:
-
-
Signal Word: Warning
-
Hazard Statements:
Expert Analysis of Hazard Statements
-
H315 (Skin Irritation, Category 2): This classification is not merely an indication of transient redness. For a halogenated aromatic compound like this compound, the lipophilic nature of the molecule allows for penetration into the lipid-rich stratum corneum of the skin. This can lead to the disruption of cellular membranes, eliciting an inflammatory response. Repeated or prolonged contact can lead to dermatitis. The causality here is the chemical's ability to interact with and disrupt the normal physiological barrier function of the skin.
-
H319 (Serious Eye Irritation, Category 2A): The cornea and conjunctiva are highly sensitive tissues. Direct contact with this chemical can cause significant irritation, pain, and potential damage. The mechanism is similar to skin irritation but is amplified due to the delicate nature of ocular tissues. The "2A" categorization implies that the effects are reversible, but they can still be severe and require immediate and thorough irrigation.
-
H335 (Respiratory Irritation, Category 3): Inhalation of vapors or aerosols of this compound can irritate the mucous membranes of the respiratory tract. This is a common property of many volatile organic compounds. The irritation can manifest as coughing, sneezing, and a sore throat. In a research setting, this underscores the critical importance of handling the compound in a well-ventilated area, preferably within a certified chemical fume hood.
Part 2: Self-Validating Safety Protocols & Experimental Design
A trustworthy safety protocol is one that is inherently self-validating, meaning that adherence to the protocol systematically minimizes risk. The following protocols are designed with this principle in mind for this compound.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is a direct response to the identified GHS hazards.
| Hazard | Required PPE | Rationale |
| Skin Irritation (H315) | Nitrile or neoprene gloves (minimum 0.11 mm thickness). Lab coat. | Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye Irritation (H319) | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols. |
| Respiratory Irritation (H335) | Use in a chemical fume hood. | Engineering control to prevent inhalation of vapors. |
Experimental Workflow: A Self-Validating Approach
The following diagram illustrates a workflow for handling this compound that integrates safety checks at each critical step.
Caption: A self-validating workflow for handling this compound.
Precautionary Statements (P-Statements)
The following P-statements provide actionable guidance for minimizing the risks associated with this compound.
-
Prevention:
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P319: If eye irritation persists: Get medical advice/attention.
-
P332 + P317: If skin irritation occurs: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Part 3: Data-Driven Hazard Assessment
Physicochemical Properties (Predicted)
| Property | Value/Description | Implication for Safety |
| Physical State | Colorless or light yellow liquid. | Potential for splashes and aerosol generation. |
| Boiling Point | ~216 °C (Predicted) | Low volatility at room temperature, but vapor pressure will increase with heating, necessitating ventilation. |
| Density | ~2.09 g/cm³ (Predicted) | Heavier than water. Spills will not be easily diluted with water. |
| Solubility | Soluble in organic solvents. | In case of skin contact, washing with soap and water is effective. Do not use solvents to clean skin. |
Source: ChemBK
Conclusion
The GHS classification of this compound as a skin, eye, and respiratory irritant provides a clear directive for its safe handling. The causality of these hazards is rooted in its chemical structure as a halogenated aromatic compound. For the intended audience of researchers and drug development professionals, this guide emphasizes that safety is not a static checklist but a dynamic, integrated component of the scientific process. By understanding the "why" behind the hazards, and implementing self-validating protocols, this compound can be used effectively and safely in the pursuit of scientific advancement.
References
An In-depth Technical Guide to 2,3-Dibromo-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-1,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers distinct reactivity profiles that are highly valuable in the fields of medicinal chemistry, materials science, and agrochemicals. The presence of both bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions and nucleophilic aromatic substitution, making it a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, applications, and safety considerations.
Part 1: Core Chemical Identity
IUPAC Name and SMILES Notation
The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name systematically describes the arrangement of the substituents on the benzene ring.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is C1=CC(=C(C(=C1F)Br)Br)F [1]. This notation provides a linear representation of the molecule's two-dimensional structure, which is readily interpretable by chemical software.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | PubChem[1] |
| Molecular Weight | 271.88 g/mol | PubChem[1] |
| CAS Number | 179737-33-8 | PubChem[1], Apollo Scientific[2] |
| Appearance | Not specified (likely a solid or liquid) | |
| Purity | Typically ≥95% | Apollo Scientific[2] |
Part 2: Synthesis and Reactivity
Synthetic Strategies
A general synthetic workflow for the bromination of a difluorobenzene is depicted below:
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the 2- and 3-positions.
Furthermore, the fluorine atoms can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly when activated by strong electron-withdrawing groups. This dual reactivity makes this compound a valuable synthon for introducing complex functionalities onto an aromatic core.
Part 3: Applications in Research and Development
Pharmaceutical and Agrochemical Synthesis
Halogenated aromatic compounds are privileged scaffolds in drug discovery and agrochemical research. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[5]. The bromine atoms in this compound provide convenient handles for diversification, enabling the rapid synthesis of libraries of compounds for biological screening. For example, related dibromodifluorobenzene isomers are used in the preparation of non-nucleoside reverse transcriptase inhibitors and other biologically active molecules[3].
Materials Science
The unique electronic properties imparted by the fluorine atoms make fluorinated aromatic compounds attractive for applications in materials science. They can be incorporated into conjugated polymers for organic photovoltaics and other electronic devices[3]. The dibromo functionality of this compound allows for its polymerization through cross-coupling reactions, leading to materials with tailored optical and electronic properties.
Part 4: Experimental Protocols
Representative Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki cross-coupling reaction using this compound as a substrate.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq.) to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Step-by-step workflow for a typical Suzuki cross-coupling reaction.
Part 5: Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][6].
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][2].
-
P264: Wash skin thoroughly after handling[7].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[7].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7].
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][8]. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam[8]. Store in a tightly closed container in a dry and well-ventilated place[7][9].
References
- 1. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 179737-33-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 4. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. chemical-label.com [chemical-label.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Commercial suppliers of 2,3-Dibromo-1,4-difluorobenzene
An In-Depth Technical Guide to the Commercial Procurement of 2,3-Dibromo-1,4-difluorobenzene for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and procuring this compound (CAS No. 179737-33-8). Moving beyond a simple vendor list, this document establishes a robust methodology for ensuring the quality, consistency, and scalability of this critical building block for novel molecular entities.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two bromine atoms ortho to each other and two fluorine atoms in a para-relationship, offers multiple, distinct reaction sites. This structural arrangement makes it an invaluable synthon for creating complex molecular architectures.
The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse organic fragments. The fluorine atoms, conversely, are often incorporated to modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity—a common strategy in modern drug design. Given its utility, securing a reliable commercial source is a foundational step for any research program utilizing this intermediate.
Molecular Overview
Caption: Key identifiers for this compound.
The Commercial Supplier Landscape: A Critical Evaluation Framework
Choosing a supplier is not merely a transactional step; it is a critical decision that impacts experimental reproducibility, project timelines, and scalability. The landscape is populated by primary manufacturers, secondary distributors, and specialized custom synthesis labs. A systematic evaluation is paramount.
The following workflow provides a logical pathway for qualifying a potential supplier, ensuring that technical requirements are met before a purchase order is issued.
Supplier Qualification Workflow
Caption: A systematic workflow for evaluating and selecting a chemical supplier.
Pillar 1: Purity and Analytical Verification
The stated purity is the most common, yet often most misleading, metric. A supplier's commitment to quality is demonstrated through the comprehensiveness of its Certificate of Analysis (CoA).
-
Expert Insight: Do not accept a CoA that only lists purity by a single method (e.g., "95% by GC"). For a compound like this, a robust CoA should include orthogonal analytical methods. For instance, Gas Chromatography (GC) confirms purity relative to volatile components, while Nuclear Magnetic Resonance (¹H-NMR, ¹⁹F-NMR, ¹³C-NMR) confirms the structure and reveals non-volatile organic impurities. Identity confirmation via Mass Spectrometry (MS) is also standard.
-
Trustworthiness through Self-Validation: When you receive the material, perform a simple in-house check. A ¹H-NMR or a TLC (Thin-Layer Chromatography) run against a reference standard can quickly validate the supplier's claims and protect your experiments from costly failures.
Pillar 2: Documentation and Regulatory Compliance
Comprehensive documentation is non-negotiable for professional research.
-
Safety Data Sheet (SDS): The SDS is critical for safe handling and risk assessment. It provides essential information on hazards, protective measures, and emergency procedures. According to multiple suppliers, this compound is classified as a skin, eye, and respiratory irritant.[1] Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Corresponding precautionary statements like P261 (Avoid breathing dust/fumes/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) must be strictly followed.[1]
-
Certificate of Analysis (CoA): As discussed, this document is the primary evidence of quality. It should be batch-specific, meaning the data corresponds to the exact lot you are purchasing.
Comparative Analysis of Commercial Suppliers
The following table summarizes the offerings for this compound from several established commercial suppliers. This data is intended for comparative purposes; always verify specifications directly with the supplier before ordering.
| Supplier | Stated Purity | Available Quantities | CAS Number | MDL Number | Notes |
| Apollo Scientific | 95% | 1g, 5g, 25g | 179737-33-8 | MFCD12922620 | Stocks available in the UK and US.[1] |
| ChemUniverse | 95% | 100mg, 250mg, 1g, Bulk | 179737-33-8 | MFCD12922620 | Offers bulk quotes and blanket purchase orders.[2] |
| Sigma-Aldrich | Not specified on product page | Varies | 179737-33-8 | - | A major distributor known for extensive documentation.[3] |
| SynQuest Labs, Inc. | 95.0% | 1g, 5g, 25g | - | - | Listed on ChemicalBook with specific product numbers.[4] |
| Aladdin Scientific | 99% | 250mg, 1g, 5g, 25g, Bulk | - | - | Provides a range of quantities from milligrams to bulk.[4] |
Note: Some suppliers may list the isomer 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9). It is crucial to verify the CAS number to ensure you are ordering the correct regioisomer for your synthetic route.
Field-Proven Application: A Validated Suzuki Cross-Coupling Protocol
To demonstrate the practical utility of this compound, this section details a representative Suzuki cross-coupling reaction. This protocol is designed as a self-validating system, with clear steps and checkpoints.
Objective: To perform a selective mono-arylation via Suzuki coupling, leveraging the differential reactivity of the bromine atoms.
Causality Behind Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is chosen for its reliability and effectiveness in coupling aryl bromides.
-
Base: Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step without causing degradation of sensitive functional groups.
-
Solvent System: A mixture of toluene and water creates a biphasic system. The reaction occurs at the interface, and the aqueous phase is essential for dissolving the inorganic base.
-
Stoichiometry: The boronic acid is used in slight excess (1.1 equivalents) to ensure complete consumption of the limiting reagent, while using a sub-stoichiometric amount (0.9 equivalents) of the dibromo starting material can help favor mono-substitution if desired. For this protocol, we target full conversion.
Step-by-Step Methodology
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 g, 3.68 mmol), Phenylboronic acid (0.54 g, 4.42 mmol, 1.2 eq), and Sodium Carbonate (1.17 g, 11.04 mmol, 3.0 eq).
-
Solvent Addition: Add toluene (20 mL) and deionized water (10 mL) to the flask.
-
Inerting: Bubble nitrogen gas through the stirred reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.21 g, 0.184 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90°C and stir vigorously overnight (12-16 hours).
-
Monitoring (Self-Validation): Take a small aliquot from the organic layer, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the this compound spot.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (2x 20 mL). Combine all organic extracts.
-
Purification: Wash the combined organic layers with brine (1x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.
Suzuki Coupling Workflow
Caption: A step-by-step workflow for the Suzuki cross-coupling reaction.
Conclusion
The successful integration of this compound into a research or development program is contingent upon a strategic sourcing process. By moving beyond price-point comparisons and adopting a framework that prioritizes analytical verification, comprehensive documentation, and supplier reliability, researchers can mitigate risks associated with poor-quality reagents. The protocols and workflows presented in this guide serve as a template for establishing a self-validating system within your laboratory, ensuring that the chemical building blocks you procure are a foundation for success, not a source of experimental variability.
References
An In-Depth Technical Guide to the Synthesis of 2,3-Dibromo-1,4-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-1,4-difluorobenzene is a valuable fluorinated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. Its specific substitution pattern offers unique reactivity and allows for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering insights into the strategic considerations and experimental nuances of each approach. The guide delves into two primary strategies: direct electrophilic bromination of 1,4-difluorobenzene and a multi-step approach involving a Sandmeyer reaction from a suitable aniline precursor. Detailed mechanistic explanations, step-by-step experimental protocols, and comparative analysis of the routes are presented to equip researchers with the necessary knowledge for the successful synthesis of this important intermediate.
Introduction: The Significance of this compound
Fluorinated organic molecules play a pivotal role in modern drug discovery and materials science. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound, with its vicinal bromine atoms and para-difluoro substitution, represents a key synthetic intermediate. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. The fluorine atoms, in turn, influence the electronic properties of the benzene ring and can enhance the biological activity of the final products. This guide aims to provide a detailed exploration of the synthetic routes to this valuable compound, empowering researchers to leverage its potential in their scientific endeavors.
Strategic Approaches to Synthesis
Two principal retrosynthetic disconnections are considered for the synthesis of this compound:
-
Pathway A: Direct Electrophilic Bromination. This approach involves the direct bromination of the readily available starting material, 1,4-difluorobenzene. The key challenge in this route is controlling the regioselectivity of the second bromination to favor the formation of the desired 2,3-isomer.
-
Pathway B: Sandmeyer Reaction from a Difluoroaniline Precursor. This strategy relies on the conversion of an amino group on a difluorobenzene ring into a bromine atom via a diazonium salt intermediate. This pathway offers the potential for greater regiochemical control, provided a suitable aniline precursor can be synthesized.
The following sections will provide a detailed analysis of each of these pathways.
Pathway A: Electrophilic Bromination of 1,4-Difluorobenzene
The direct introduction of two bromine atoms onto the 1,4-difluorobenzene ring is an attractive and atom-economical approach. However, the directing effects of the fluorine substituents and the first introduced bromine atom play a crucial role in determining the isomeric distribution of the final product.
Mechanistic Considerations and Regioselectivity
Fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. In 1,4-difluorobenzene, all four available positions are ortho to a fluorine atom, making them electronically favorable for substitution. The first bromination of 1,4-difluorobenzene is known to yield 2-bromo-1,4-difluorobenzene.[1]
The challenge lies in the second bromination. The existing substituents (two fluorine atoms and one bromine atom) will direct the incoming electrophile. Both fluorine and bromine are ortho-, para-directors. In 2-bromo-1,4-difluorobenzene, the positions available for the second bromination are C3, C5, and C6.
-
Position 3: Ortho to the bromine and ortho to a fluorine.
-
Position 5: Para to the bromine and ortho to a fluorine.
-
Position 6: Ortho to the bromine and ortho to a fluorine.
Predicting the major product requires a careful analysis of the activating and steric effects. While a detailed theoretical analysis is complex, it is anticipated that a mixture of isomers will be formed.[2][3][4] Achieving high selectivity for the 2,3-dibromo isomer through this direct approach is expected to be challenging.
Proposed Experimental Protocol: Dibromination of 1,4-Difluorobenzene
This protocol is a generalized procedure for electrophilic bromination and may require optimization to favor the desired isomer.
Materials:
-
1,4-Difluorobenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1,4-difluorobenzene in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon), add the iron catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (2.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Add saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by fractional distillation or column chromatography to isolate the this compound.
Data Presentation:
| Parameter | Value |
| Starting Material | 1,4-Difluorobenzene |
| Reagents | Bromine, Iron catalyst |
| Expected Products | Mixture of dibrominated isomers |
| Purification | Fractional distillation or Column Chromatography |
Logical Workflow Diagram:
Caption: Workflow for the direct dibromination of 1,4-difluorobenzene.
Pathway B: Synthesis via a Sandmeyer Reaction
The Sandmeyer reaction provides a powerful and regioselective method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt.[2][5][6] To synthesize this compound via this route, a suitable difluoroaniline precursor is required. A hypothetical, yet logical, precursor would be 2-amino-3-bromo-1,4-difluorobenzene.
Retrosynthesis and Precursor Identification
A plausible retrosynthetic analysis for this pathway is as follows:
Caption: Retrosynthetic analysis for the Sandmeyer approach.
The synthesis of the key intermediate, 2-amino-3-bromo-1,4-difluorobenzene, is a critical step. A potential route to this precursor could involve the nitration of 2-bromo-1,4-difluorobenzene, followed by reduction of the nitro group. However, the regioselectivity of the nitration would need to be carefully controlled. An alternative would be the synthesis of 2,3-diamino-1,4-difluorobenzene followed by a selective mono-Sandmeyer reaction, which would be challenging.
While a direct literature precedent for the synthesis of 2-amino-3-bromo-1,4-difluorobenzene was not readily found, the synthesis of similar compounds, such as 2-amino-4-bromo-3-fluorobenzoic acid, has been reported, suggesting the feasibility of synthesizing such precursors.[6]
Proposed Experimental Protocol: Sandmeyer Reaction
This protocol outlines the general steps for the Sandmeyer reaction, assuming the successful synthesis of the 2-amino-3-bromo-1,4-difluorobenzene precursor.
Materials:
-
2-Amino-3-bromo-1,4-difluorobenzene (hypothetical precursor)
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve the 2-amino-3-bromo-1,4-difluorobenzene in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure this compound.
-
Data Presentation:
| Parameter | Value |
| Starting Material | 2-Amino-3-bromo-1,4-difluorobenzene |
| Key Reaction | Sandmeyer Reaction |
| Reagents | NaNO₂, HBr, CuBr |
| Expected Product | This compound |
| Purification | Column Chromatography or Distillation |
Logical Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound via the Sandmeyer reaction.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway A: Direct Bromination | Pathway B: Sandmeyer Reaction |
| Starting Material | 1,4-Difluorobenzene (readily available) | 2-Amino-3-bromo-1,4-difluorobenzene (requires synthesis) |
| Number of Steps | Fewer steps (potentially one pot) | Multiple steps (precursor synthesis + Sandmeyer) |
| Regioselectivity | Potentially poor, leading to isomeric mixtures | High, determined by the precursor's structure |
| Purification | Challenging separation of isomers | Potentially simpler purification of the final product |
| Overall Yield | Likely lower due to isomer formation and separation losses | Potentially higher if the precursor is accessible in good yield |
| Scalability | Potentially easier to scale up | May be more complex to scale due to multiple steps and handling of diazonium salts |
Conclusion and Future Outlook
The synthesis of this compound presents an interesting challenge in synthetic organic chemistry, primarily centered on achieving the desired regiochemistry. While direct dibromination of 1,4-difluorobenzene offers a more direct route, it is likely to be hampered by a lack of selectivity, necessitating difficult purification procedures. The Sandmeyer reaction approach, although longer, promises greater control over the final product's structure, provided that an efficient synthesis of the required 2-amino-3-bromo-1,4-difluorobenzene precursor can be developed.
Future research in this area should focus on:
-
A detailed investigation into the regioselectivity of the dibromination of 1,4-difluorobenzene under various catalytic conditions to optimize the yield of the 2,3-isomer.
-
The development of a robust and scalable synthesis for 2-amino-3-bromo-1,4-difluorobenzene or other suitable aniline precursors.
-
Exploration of alternative synthetic strategies, such as those involving ortho-lithiation or other directed metalation reactions, which could offer precise control over the introduction of the bromine atoms.
This in-depth guide provides a solid foundation for researchers to approach the synthesis of this compound, a molecule with considerable potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. JPH07285896A - 1,4-difluorobenzene derivative - Google Patents [patents.google.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. researchgate.net [researchgate.net]
- 5. Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-bromo-3-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Solubility of 2,3-Dibromo-1,4-difluorobenzene in common lab solvents
An In-Depth Technical Guide to the Solubility of 2,3-Dibromo-1,4-difluorobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₆H₂Br₂F₂), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the physicochemical properties of this compound, the theoretical principles governing its solubility, and its expected behavior in a wide array of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for solubility determination. All methodologies are presented to ensure self-validating and reproducible results, grounded in established scientific principles.
Introduction to this compound
This compound is a halogenated aromatic compound with significant utility in organic synthesis.[1] Its structure, featuring a benzene ring substituted with two bromine and two fluorine atoms, imparts specific chemical properties that are critical for its role as a building block in creating more complex molecules. Understanding its solubility is paramount for reaction setup, solvent selection, purification processes like crystallization, and formulation development.
1.1 Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | [1][2] |
| Molecular Weight | 271.88 g/mol | [2] |
| Appearance | Colorless or light yellow liquid | [1] |
| Melting Point | Approximately -15 °C | [1] |
| Boiling Point | Approximately 138 - 140 °C | [1] |
| Density | Approximately 1.96 g/cm³ | [1] |
| IUPAC Name | This compound | [2] |
1.2 Molecular Structure
The arrangement of the halogen substituents on the benzene ring dictates the molecule's polarity and its ability to interact with solvent molecules.
Caption: Molecular structure of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[3][4] For a solute to dissolve, the energy required to break the intermolecular forces between solute molecules (solute-solute) and between solvent molecules (solvent-solvent) must be compensated by the energy released from the formation of new forces between solute and solvent molecules (solute-solvent).[5][6]
2.1 Intermolecular Forces at Play
The solubility of this compound is determined by the interplay of the following intermolecular forces:
-
London Dispersion Forces: As a relatively large molecule with numerous electrons, this compound exhibits significant London dispersion forces. These are the primary forces of attraction between its own molecules and with nonpolar solvents.
-
Dipole-Dipole Interactions: The carbon-fluorine and carbon-bromine bonds are polar. However, the symmetrical substitution pattern may result in a relatively small overall molecular dipole moment. These forces will still contribute to its solubility in polar aprotic solvents.
-
Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. The fluorine and bromine atoms can act as weak hydrogen bond acceptors, but this interaction is generally not strong enough to promote significant solubility in strong hydrogen-bonding solvents like water.[5]
The large, nonpolar benzene ring and the heavy bromine atoms suggest that the molecule is predominantly hydrophobic.[7] Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents than in highly polar solvents.[7][8]
Solubility Profile in Common Laboratory Solvents
Based on the theoretical principles outlined above and available data, the following table summarizes the expected solubility of this compound. Halogenated aromatic compounds are generally characterized by good solubility in organic solvents and low solubility in water.[7]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Cyclohexane | Soluble | "Like dissolves like." Strong London dispersion forces between the solute and solvent molecules favor dissolution.[4] |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents possess moderate polarity and can engage in dipole-dipole interactions with the C-Halogen bonds, while also having sufficient nonpolar character to solvate the benzene ring. The compound is known to be soluble in acetone.[1] |
| Polar Protic | Ethanol, Methanol | Soluble to Sparingly Soluble | The compound is soluble in ethanol.[1] Solubility is expected to decrease as the polarity of the alcohol increases (Ethanol > Methanol). The hydrophobic nature of the solute counteracts the strong hydrogen bonding network of the solvents.[9] |
| Highly Polar Protic | Water | Insoluble | The high energetic cost of disrupting the strong hydrogen bonding network of water is not compensated by the weak interactions formed with the hydrophobic solute.[8][9] |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities, a systematic experimental approach is required. The following protocols describe both a rapid qualitative assessment and a rigorous quantitative measurement.
4.1 Qualitative Solubility Assessment
This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.[10]
Methodology:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.
-
Solute Addition: Add a pre-weighed amount (e.g., 25 mg) or a measured volume (e.g., 0.05 mL) of this compound to each test tube.[10]
-
Solvent Addition: Add 0.75 mL of the first solvent to the corresponding test tube in small portions.[10]
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[3]
-
Observation: Visually inspect the mixture.
-
Soluble: The solute completely disappears, forming a clear, homogeneous solution.
-
Partially Soluble: Some, but not all, of the solute dissolves.
-
Insoluble: The solute does not visibly dissolve, and two distinct phases may be observed if both are liquids.[3]
-
-
Repeat: Repeat steps 3-5 for each solvent. Record all observations systematically.
4.2 Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent.[11] This protocol ensures the creation of a saturated solution, from which the solubility can be accurately quantified.[7]
Caption: Workflow for quantitative solubility determination via the Shake-Flask method.
Detailed Protocol:
-
Preparation: Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).[7]
-
Equilibration: Place the container in a constant-temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[7][11]
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully separate the saturated solution (supernatant) from the excess solid. This is best achieved by centrifugation followed by drawing off the supernatant, or by filtering the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.[7]
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC). The original solubility is then calculated by accounting for the dilution factor.
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate safety precautions.
-
Hazard Identification: This compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][12]
-
Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1]
Always consult the latest Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound exhibits solubility characteristics typical of a moderately sized, halogenated aromatic compound. It is readily soluble in a range of nonpolar and polar aprotic organic solvents, sparingly soluble in polar protic solvents like lower alcohols, and effectively insoluble in water. This solubility profile is a direct consequence of its molecular structure and the predominance of dispersion forces in its intermolecular interactions. The experimental protocols provided herein offer a robust framework for the practical determination of its solubility, enabling researchers to make informed decisions in experimental design, process development, and formulation.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. youtube.com [youtube.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2,3-Dibromo-1,4-difluorobenzene
Introduction: The Strategic Importance of Fluorinated Biaryls
In the landscape of modern drug discovery and materials science, the synthesis of biaryl and heterobiaryl scaffolds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, lauded for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] This application note focuses on the use of a highly functionalized building block, 2,3-Dibromo-1,4-difluorobenzene , in Suzuki-Miyaura coupling reactions. The strategic placement of fluorine atoms in organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly sought after in pharmaceutical development.[3] The vicinal dibromo arrangement on the difluorinated phenyl ring of the title compound offers a versatile platform for the sequential or double introduction of aryl or heteroaryl moieties, enabling the synthesis of complex, unsymmetrical, and sterically hindered biaryl structures.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven insights and step-by-step protocols for performing both selective mono-arylation and double arylation of this compound.
Understanding the Reactivity of this compound
The reactivity of the two bromine atoms in this compound is influenced by both electronic and steric factors. The electron-withdrawing nature of the adjacent fluorine atoms can modulate the reactivity of the C-Br bonds. In many cases involving dihalogenated benzenes, the first Suzuki-Miyaura coupling can influence the reactivity of the second halogen, often making it less reactive.[4] This inherent difference in reactivity can be exploited to achieve selective mono-arylation under carefully controlled conditions. For double arylation, more forcing conditions or a higher excess of the boronic acid and catalyst are typically required.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are based on established procedures for the Suzuki-Miyaura coupling of analogous dihalobenzenes and provide a strong starting point for the successful arylation of this compound.[4][6] Optimization may be necessary for specific substrates.
Protocol 1: Selective Mono-arylation of this compound
This protocol is designed to favor the formation of the mono-arylated product by using a controlled stoichiometry of the boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and degassed water (2 mL). Finally, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired mono-arylated product.
Protocol 2: Double Arylation of this compound
This protocol is designed to achieve the coupling of both bromine atoms. This can be performed in a single step with an excess of the same boronic acid or in a sequential manner to introduce two different aryl groups.
One-Pot Double Arylation (Symmetrical Product):
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL), followed by the Pd(PPh₃)₄ catalyst (0.05 mmol).
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS until the starting material and mono-arylated intermediate are consumed.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1 to isolate the diarylated product.
Sequential Double Arylation (Unsymmetrical Product):
Step 1: First Suzuki-Miyaura Coupling
-
Follow Protocol 1 to synthesize and isolate the mono-arylated intermediate, 2-Aryl-3-bromo-1,4-difluorobenzene.
Step 2: Second Suzuki-Miyaura Coupling
-
Use the isolated mono-arylated product from Step 1 as the starting material.
-
React it with a different arylboronic acid (1.2 equivalents) following the conditions outlined in Protocol 1, potentially requiring a higher temperature (e.g., 100 °C) and longer reaction time to overcome the potentially reduced reactivity of the second C-Br bond.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the Suzuki-Miyaura coupling. The following tables summarize key parameters for consideration.
Table 1: Comparison of Common Catalysts and Ligands
| Catalyst/Ligand System | Key Features | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Widely used, commercially available, effective for many substrates.[3] | 2-5 |
| Pd(OAc)₂ / SPhos | Highly active for challenging substrates, including aryl chlorides.[7] | 1-3 |
| Pd(dppf)Cl₂ | Robust and effective for a broad range of couplings. | 2-5 |
| Buchwald Ligands (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphines that promote efficient coupling of sterically hindered substrates.[7] | 1-4 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Solvent System | Comments |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | A common and effective base for many Suzuki couplings.[2] |
| K₃PO₄ | 1,4-Dioxane/H₂O, THF/H₂O | A stronger base, often beneficial for less reactive substrates.[2] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A strong base that can enhance reaction rates, particularly with hindered substrates. |
| Na₂CO₃ | Ethanol/H₂O, DMF/H₂O | Often used in aqueous or polar aprotic solvent systems. |
Troubleshooting and Key Considerations
-
Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate catalyst and base.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing of solvents and the reaction vessel is crucial.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur under certain conditions. Using a more stable boronic ester (e.g., a pinacol ester) or carefully controlling the reaction pH can mitigate this issue.
-
Catalyst Inactivation: The palladium catalyst can precipitate as palladium black, leading to a loss of activity. The choice of ligand is critical to stabilize the catalytic species in solution.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid, researchers can achieve either selective mono-arylation or complete double arylation. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these transformations, enabling the efficient construction of novel molecular architectures for applications in drug discovery, medicinal chemistry, and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | MDPI [mdpi.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 2,3-Dibromo-1,4-difluorobenzene in the Synthesis of High-Performance Organic Photovoltaic Materials
Introduction: The Fluorination Advantage in Organic Electronics
In the rational design of donor-acceptor (D-A) conjugated polymers for organic photovoltaic (OPV) applications, strategic halogenation of the polymer backbone has emerged as a powerful tool for optimizing material properties and device performance.[1] Among halogens, fluorine is particularly noteworthy due to its unique combination of high electronegativity, small van der Waals radius, and ability to engage in non-covalent C-H···F and F···S interactions.[2] The incorporation of fluorine atoms into the conjugated backbone profoundly influences the material's electronic structure and solid-state morphology.[3][4]
Specifically, fluorination typically leads to:
-
Lowered HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine deepens both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[2][5] A lowered HOMO level is crucial for achieving a higher open-circuit voltage (VOC), a key determinant of overall power conversion efficiency (PCE).[6][7]
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote tighter π-π stacking and increased crystallinity in the solid state.[8] This improved molecular packing facilitates more efficient charge transport through the material, which can lead to a higher short-circuit current (JSC) and fill factor (FF).[8]
-
Improved Stability and Solubility: Fluorinated polymers often exhibit greater resistance to oxidative degradation and can have altered solubility profiles, which is a critical consideration for solution-based processing of OPV devices.[3][9]
The monomer 2,3-Dibromo-1,4-difluorobenzene (CAS: 179737-33-8) is an exemplary building block that leverages these benefits.[10] Its vicinal dibromo functionalities provide reactive sites for cross-coupling polymerization, while the ortho-difluoro substitution pattern effectively modulates the electronic properties of the resulting polymer. This application note provides a detailed guide to the synthesis of high-performance OPV materials using this key intermediate, focusing on established palladium-catalyzed cross-coupling methodologies.
Synthetic Strategies: Building Conjugated Polymers
The synthesis of D-A copolymers using this compound primarily relies on palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki-Miyaura polymerizations. These methods enable the precise construction of complex macromolecular architectures.
Stille Coupling Polymerization
Stille coupling, which involves the reaction of an organotin compound with an organic halide, is a robust and widely used method for forming C-C bonds in polymer synthesis. It is tolerant of a wide variety of functional groups and reaction conditions are generally mild.
Below is a representative protocol for the synthesis of a donor-acceptor copolymer using this compound as the acceptor (A) monomer and a distannylated benzodithiophene (BDT) derivative as the donor (D) monomer.
Protocol 2.1.1: Synthesis of a BDT-ffPh Copolymer via Stille Coupling
Materials:
-
This compound (1.0 eq)
-
2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-SnMe3) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (0.08 eq)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexanes
-
Chloroform
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Soxhlet extraction apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactor Setup: In a glovebox or under a nitrogen stream using Schlenk techniques, add this compound (1.0 eq), BDT-SnMe3 (1.0 eq), Pd2(dba)3 (0.02 eq), and P(o-tol)3 (0.08 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality: The Pd2(dba)3/P(o-tol)3 catalyst system is highly effective for Stille polymerizations. Pd2(dba)3 is a stable Pd(0) source, and the bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst decomposition.
-
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and a small amount of anhydrous DMF (e.g., 5% v/v) to the flask.
-
Causality: Toluene is a common non-polar solvent for these reactions. The addition of a polar aprotic solvent like DMF can help to increase the solubility of the growing polymer chains and accelerate the reaction rate.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Polymerization: Heat the mixture to 90-110 °C and stir vigorously under an inert atmosphere for 24-48 hours. The reaction progress can be monitored by the increasing viscosity of the solution.
-
End-Capping: To control molecular weight and terminate the polymer chains, add a small amount of an end-capping agent such as 2-bromothiophene (excess) and react for another 2-4 hours. Then, add 2-(tributylstannyl)thiophene (excess) and react for an additional 2-4 hours.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirring methanol (~10x the reaction volume). The polymer will precipitate as a solid.
-
Filtration: Collect the precipitated polymer by filtration. Wash the solid sequentially with methanol, acetone, and hexanes to remove residual catalyst, oligomers, and unreacted monomers.
-
Purification (Soxhlet Extraction): Dry the crude polymer and purify it by Soxhlet extraction with a series of solvents, typically acetone, hexanes, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Causality: Soxhlet extraction is a critical step for achieving high purity. The initial washes remove low molecular weight impurities, while the final extraction with a good solvent (chloroform) isolates the desired high molecular weight polymer, leaving insoluble catalyst residues behind.
-
-
Final Recovery: Precipitate the chloroform solution into methanol again, filter the purified polymer, and dry it under vacuum at 40-50 °C overnight.
Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is another cornerstone of conjugated polymer synthesis.[11][12] It is known for its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts.
Protocol 2.2.1: Synthesis of a Fluorene-ffPh Copolymer via Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 eq)
-
Aqueous Potassium Carbonate (K2CO3) solution (2 M)
-
Toluene
-
Aliquat 336 (phase-transfer catalyst)
Step-by-Step Procedure:
-
Reactor Setup: To a Schlenk flask, add this compound (1.0 eq), the fluorene diboronic ester (1.0 eq), and Pd(PPh3)4 (0.02-0.05 eq) under an inert atmosphere.
-
Causality: Pd(PPh3)4 is a common and effective pre-catalyst that provides the active Pd(0) species required for the catalytic cycle. It is sensitive to air and must be handled under inert conditions.[13]
-
-
Solvent and Base Addition: Add toluene (to achieve ~0.1 M monomer concentration), followed by the 2 M aqueous K2CO3 solution (3-4 eq of K2CO3). Add a few drops of Aliquat 336.
-
Causality: The reaction requires a base to activate the boronic ester for transmetalation. K2CO3 is a common choice. Since the base is in an aqueous phase and the monomers/catalyst are in the organic phase, a phase-transfer catalyst like Aliquat 336 is used to facilitate the transport of the base to the organic layer, accelerating the reaction.[14]
-
-
Degassing: Thoroughly degas the biphasic mixture by bubbling argon or nitrogen through it for 30-60 minutes while stirring.
-
Polymerization: Heat the mixture to reflux (~90 °C) with vigorous stirring for 24-72 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water (3x) and brine (1x).
-
Purification: Concentrate the organic layer using a rotary evaporator. Precipitate the concentrated solution into stirring methanol. Collect the polymer via filtration and purify using Soxhlet extraction as described in Protocol 2.1.1 (steps 8-9).
Visualization of Synthetic Workflow and Rationale
Expected Material Properties and Device Performance
The successful synthesis of a D-A copolymer using this compound should yield a material with distinct optoelectronic properties that are favorable for OPV applications. The data below is representative of what can be expected from polymers incorporating a difluorobenzene acceptor unit.
Table 1: Representative Properties of a Fluorinated D-A Copolymer
| Property | Typical Value | Rationale / Method of Measurement |
| Molecular Weight (Mn) | 15 - 50 kDa | Gel Permeation Chromatography (GPC). Sufficient for forming good quality films. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC. Values in this range are common for step-growth polymerization. |
| Absorption Max (λmax, film) | 650 - 750 nm | UV-Vis Spectroscopy. Indicates a low bandgap material suitable for absorbing a broad range of the solar spectrum. |
| Optical Bandgap (Eg) | 1.6 - 1.8 eV | Calculated from the onset of the absorption spectrum. |
| HOMO Energy Level | -5.3 to -5.6 eV | Cyclic Voltammetry (CV). The deep HOMO level is a direct result of the electron-withdrawing difluoro-phenylene unit.[5][9] |
| LUMO Energy Level | -3.4 to -3.7 eV | CV. Lowered LUMO can improve electron injection and transport. |
When this type of polymer is blended with a suitable electron acceptor (e.g., a fullerene derivative like PC71BM or a non-fullerene acceptor like Y6) and fabricated into an OPV device, the performance is significantly influenced by the fluorination strategy.
Table 2: Representative OPV Device Performance Metrics
| Parameter | Typical Value | Significance |
| Open-Circuit Voltage (VOC) | 0.80 - 1.0 V | High VOC is a direct benefit of the lowered HOMO level of the fluorinated polymer donor.[6] |
| Short-Circuit Current (JSC) | 10 - 18 mA/cm2 | Dependent on light absorption, charge mobility, and blend morphology. Fluorination can enhance JSC by improving molecular packing.[8] |
| Fill Factor (FF) | 65 - 75 % | Reflects the efficiency of charge extraction versus recombination. Balanced charge transport, aided by good morphology, leads to high FF. |
| Power Conversion Efficiency (PCE) | > 8.0 % | The overall device efficiency (PCE = VOC x JSC x FF / Pin). Fluorination is a proven strategy to push PCE values higher.[15][16] |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of advanced organic photovoltaic materials. Its unique structure allows for straightforward incorporation into conjugated polymer backbones via established methods like Stille and Suzuki coupling. The resulting difluorophenylene unit imparts critical electronic and morphological benefits, including lowered HOMO energy levels for higher VOC and the potential for enhanced intermolecular packing for improved charge transport. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to leverage the "fluorination strategy" in the development of next-generation, high-efficiency organic solar cells.
References
- 1. Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTB7-Th-Based Organic Photovoltaic Cells with a High VOC of over 1.0 V via Fluorination and Side Chain Engineering of Benzotriazole-Containing Nonfullerene Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine offers solar power boost | RIKEN [riken.jp]
- 9. researchgate.net [researchgate.net]
- 10. chemuniverse.com [chemuniverse.com]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Progress in the Synthesis of Poly(2,7-Fluorene- alt -1,4-Phenylene), PFP, via Suzuki Coupling.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. Impact of fluorine substituted π-bridges on the photovoltaic performance of organic small-molecule donor materials - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3-Dibromo-1,4-difluorobenzene as a Versatile Building Block for Bioactive Compounds
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, binding affinity, and bioavailability of therapeutic agents.[1] Among the array of fluorinated building blocks, 2,3-dibromo-1,4-difluorobenzene stands out as a particularly versatile reagent. Its symmetrically substituted aromatic core, adorned with orthogonally reactive bromine and fluorine atoms, provides a rich platform for the synthesis of complex, biologically active molecules. The bromine atoms serve as handles for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions, while the fluorine atoms can modulate the electronic properties of the ring and offer sites for nucleophilic aromatic substitution.
These attributes make this compound an invaluable starting material for the synthesis of a diverse range of bioactive compounds, including kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of various malignancies. This document will explore the application of this compound as a key building block in the synthesis of potent kinase inhibitors, with a focus on providing detailed, field-proven insights and experimental protocols for researchers in drug discovery and development.
Application Focus: Synthesis of a Precursor to the PLK1 Inhibitor GSK461364
A notable example of the utility of this compound is in the synthesis of precursors to potent and selective Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a serine/threonine kinase that is a critical regulator of multiple stages of mitosis, and its overexpression is strongly correlated with tumorigenesis and poor prognosis in a variety of human cancers. Consequently, PLK1 has emerged as a promising target for anticancer drug development. GSK461364 is a selective PLK1 inhibitor that has been investigated in clinical trials. The synthesis of analogs and derivatives of such compounds often relies on the strategic use of versatile building blocks like this compound.
The core of many kinase inhibitors is a substituted biaryl scaffold, which can be efficiently constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bromine atoms on the this compound ring are ideal handles for such transformations, allowing for the sequential and regioselective introduction of various aryl and heteroaryl moieties.
Key Synthetic Transformations and Mechanistic Insights
The journey from this compound to a complex bioactive molecule involves a series of strategic chemical transformations. A critical step is the selective functionalization of one of the bromine atoms via a Suzuki-Miyaura cross-coupling reaction. This reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3]
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The cycle begins with the oxidative addition of the aryl bromide to the palladium(0) catalyst to form a palladium(II) species. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Another key transformation is the nucleophilic aromatic substitution (SNA_r) of one of the fluorine atoms. The electron-withdrawing nature of the remaining halogens and the aromatic ring facilitates the displacement of a fluoride ion by a nucleophile, such as an amine. This reaction is instrumental in introducing key pharmacophoric elements that can interact with the target protein.
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction is designed to favor monosubstitution at one of the bromine positions.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via a syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid for transmetalation.
-
Solvent System: The use of a mixed aqueous-organic solvent system, such as dioxane/water, is crucial for dissolving both the organic and inorganic reagents and facilitating the reaction.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
Visualizing the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₂Br₂F₂ |
| Molecular Weight | 271.89 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approx. 215-220 °C |
| CAS Number | 179737-33-8 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published synthetic methodologies. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction, and its reliability and broad applicability are extensively documented in the chemical literature. To ensure the successful execution of these protocols, it is imperative to adhere to standard laboratory practices for handling air- and moisture-sensitive reagents. The progress of the reaction should be diligently monitored by appropriate analytical techniques, such as TLC or LC-MS, to determine the optimal reaction time and to identify any potential side products. The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers synthetic chemists a reliable and efficient entry point for the construction of complex, biologically active molecules. Its strategic arrangement of reactive handles allows for the programmed and regioselective introduction of diverse functionalities, making it an ideal starting material for the synthesis of kinase inhibitors and other targeted therapeutics. The protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of drug discovery, enabling them to leverage the unique properties of this valuable scaffold to accelerate the development of new and innovative medicines. As the demand for more selective and potent drugs continues to grow, the importance of well-designed, fluorinated building blocks like this compound will undoubtedly continue to increase.
References
The Strategic Deployment of 2,3-Dibromo-1,4-difluorobenzene in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Role of Fluorine and Bromine in Drug Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious placement of fluorine can enhance metabolic stability, modulate pKa, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Concurrently, the bromine atoms on an aromatic ring serve as versatile synthetic handles, enabling the construction of complex molecular architectures through a variety of powerful cross-coupling reactions.
This guide focuses on the utility of 2,3-Dibromo-1,4-difluorobenzene (CAS: 179737-33-8), a uniquely functionalized building block that leverages the synergistic benefits of both fluorine and bromine. The vicinal dibromo arrangement, electronically influenced by the para-difluoro substitution pattern, offers a platform for regioselective chemical transformations, making it an invaluable intermediate in the synthesis of high-value bioactive molecules, including kinase inhibitors and other targeted therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this building block is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₆H₂Br₂F₂ |
| Molecular Weight | 271.89 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 179737-33-8 |
Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms of this compound serve as key reaction sites for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in the assembly of the core structures of many modern pharmaceuticals.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl linkages, which are prevalent motifs in kinase inhibitors and other therapeutic agents. The reaction's tolerance of a wide range of functional groups makes it particularly suitable for complex molecule synthesis.
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the oxidative addition of the aryl bromide and facilitate the reductive elimination of the product.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence the reaction rate and the potential for side reactions, such as protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
-
Regioselectivity: In a di-bromo substrate like this compound, achieving regioselective mono-arylation can be challenging. The electronic and steric environment of the two bromine atoms are similar, potentially leading to a mixture of products. Careful control of stoichiometry (a slight excess of the dibromo compound) and reaction time can favor mono-substitution. For sequential couplings, the first arylation product is typically isolated and purified before proceeding with the second coupling.
This protocol is a general guideline adapted for this compound and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (0.9 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is of paramount importance in medicinal chemistry, as the aniline and related N-aryl motifs are present in a vast number of pharmaceuticals.
-
Ligand Selection: The choice of phosphine ligand is crucial for an efficient reaction. Biaryl phosphine ligands, such as XPhos or RuPhos, are often highly effective.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
-
Reaction Temperature: The reaction is often heated to facilitate the catalytic cycle, with microwave irradiation being an effective method to reduce reaction times.
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Reaction vessel (e.g., sealed tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to the reaction vessel.
-
Add Pd₂(dba)₃ and XPhos.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application Example: Synthesis of a Precursor for SGK1 Kinase Inhibitors
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a protein kinase implicated in various pathological conditions, and its inhibition is a therapeutic strategy. The inhibitor GSK650394 has shown efficacy in preclinical models.[4] The core of related kinase inhibitors can be synthesized utilizing this compound as a starting material, demonstrating its direct applicability in drug development.
The following workflow illustrates a plausible synthetic route to a key intermediate for such inhibitors.
Caption: Synthetic workflow for a kinase inhibitor precursor.
Mechanistic Overview of Key Transformations
A clear understanding of the reaction mechanisms is vital for troubleshooting and optimization.
Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Summary and Future Outlook
This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern allows for the strategic and often regioselective introduction of aryl and amino functionalities through robust palladium-catalyzed cross-coupling reactions. The difluoro motif is known to impart beneficial properties to drug candidates, making this starting material particularly attractive for the synthesis of novel therapeutics, especially in the area of kinase inhibitors. As the demand for sophisticated, highly functionalized drug molecules continues to grow, the application of such precisely engineered building blocks will undoubtedly expand, enabling the discovery of the next generation of medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Inhibition of serum and glucocorticoid regulated kinases by GSK650394 reduced infarct size in early cerebral ischemia-reperfusion with decreased BBB disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of conjugated polymers from 2,3-Dibromo-1,4-difluorobenzene
An Application Note and Protocol for the Synthesis of Conjugated Polymers from 2,3-Dibromo-1,4-difluorobenzene
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of novel conjugated polymers derived from the monomer this compound. It is intended for researchers and scientists in the fields of materials science, polymer chemistry, and drug development who are exploring advanced materials with tailored optoelectronic properties. This guide delves into the rationale behind monomer selection and details various cross-coupling methodologies, including Yamamoto, Suzuki, and Stille polycondensations. Each protocol is presented with in-depth, step-by-step instructions, causality-driven explanations for experimental choices, and methods for polymer characterization.
Introduction: The Strategic Advantage of this compound
The pursuit of high-performance conjugated polymers for applications in organic electronics, such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), necessitates the rational design of monomeric building blocks. This compound emerges as a monomer of significant interest due to the synergistic effects of its substituents.
-
Fluorine Substitution: The two fluorine atoms exert a strong electron-withdrawing effect, which serves to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This is a critical feature for enhancing the stability of the material against oxidative degradation and for fine-tuning the energy levels for efficient charge injection and transport in electronic devices.
-
Bromine Functionality: The two bromine atoms provide reactive sites for a variety of well-established cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct the polymer backbone. Their vicinal arrangement (at the 2 and 3 positions) can induce a twisted conformation in the resulting polymer chain, which can be beneficial for disrupting intermolecular aggregation and improving solubility.
This guide will explore the practical application of this monomer in established polymerization techniques.
Monomer Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible polymer synthesis.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 60811-21-4 |
| Molecular Formula | C₆H₂Br₂F₂ |
| Molecular Weight | 271.89 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 56-60 °C |
| Solubility | Soluble in common organic solvents (THF, Toluene, Chloroform) |
Handling and Storage: this compound is an irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Polymerization Methodologies: A Comparative Overview
The choice of polymerization method is critical as it influences the polymer's molecular weight, polydispersity index (PDI), and ultimately, its performance in a device. We will detail three robust methods for the polymerization of this compound.
Yamamoto Homocoupling Polycondensation
The Yamamoto coupling is a powerful method for the synthesis of symmetrical poly(phenylene)s. It involves the reductive coupling of aryl dihalides, promoted by a zerovalent nickel complex, typically generated in situ.
Mechanism Insight: The reaction proceeds via the oxidative addition of the aryl halide to a Ni(0) complex, followed by a reductive elimination step that forms the new C-C bond and regenerates the Ni(0) catalyst. The use of ligands like 2,2'-bipyridyl (bpy) is crucial for stabilizing the nickel complexes and promoting the catalytic cycle.
Figure 1. Experimental workflow for Yamamoto polycondensation.
Detailed Protocol:
-
Glassware Preparation: All glassware (Schlenk flask, condenser, magnetic stir bar) must be oven-dried at 120°C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
Reagent Charging: In the Schlenk flask, combine this compound (1.00 eq), bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.50 eq), and 2,2'-bipyridyl (1.50 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) or a mixture of DMF and toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere for 24-48 hours. The reaction mixture will typically become viscous as the polymer forms.
-
Work-up: Cool the reaction to room temperature and pour it into a stirred solution of methanol containing a small amount of concentrated HCl to precipitate the polymer and quench the catalyst.
-
Purification:
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane.
-
For rigorous purification, perform a Soxhlet extraction with methanol, acetone, and finally, chloroform or toluene to isolate the desired polymer fraction.
-
Precipitate the polymer from the chloroform/toluene fraction into methanol, filter, and dry under vacuum at 60°C for 24 hours.
-
Suzuki Polycondensation
Suzuki coupling is a versatile method that involves the reaction of an aryl dihalide with an aryl diboronic acid or ester in the presence of a palladium catalyst and a base. This requires the synthesis of a bis(boronic ester) derivative of the comonomer.
Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic ester (activated by the base), and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) species. The choice of ligand and base is critical for efficient catalysis.
Figure 2. Experimental workflow for Suzuki polycondensation.
Detailed Protocol:
-
Reagent Charging: To an oven-dried Schlenk flask, add this compound (1.00 eq), the comonomer bis(boronic ester) (1.00 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add degassed toluene via cannula, followed by a degassed aqueous solution of the base (e.g., 2M K₂CO₃ or K₃PO₄). The use of a phase transfer catalyst like Aliquat 336 can be beneficial.
-
Reaction Execution: Heat the biphasic mixture to 90-110°C with vigorous stirring for 24-72 hours.
-
Work-up:
-
Cool the reaction to room temperature. If using a boronic ester of a thiophene-based comonomer, end-capping may be necessary by adding a small amount of bromobenzene and phenylboronic acid and stirring for a few hours.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous MgSO₄.
-
-
Purification:
-
Concentrate the organic solution and precipitate the polymer by pouring it into a non-solvent like methanol or acetone.
-
Filter the polymer and purify further by Soxhlet extraction as described in the Yamamoto protocol.
-
Stille Polycondensation
Stille coupling offers a robust and often high-yielding route to conjugated polymers, reacting an aryl dihalide with an organostannane derivative. This method is tolerant of a wide variety of functional groups but suffers from the toxicity of organotin compounds.
Mechanism Insight: Similar to Suzuki coupling, the Stille reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide, transmetalation with the organostannane, and reductive elimination. The choice of ligand is critical to prevent side reactions and promote efficient coupling.
Figure 3. Experimental workflow for Stille polycondensation.
Detailed Protocol:
-
Reagent Charging: In an oven-dried Schlenk flask, combine this compound (1.00 eq), the comonomer bis(trimethylstannyl) derivative (1.00 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as previously described.
-
Solvent Addition: Add anhydrous, degassed toluene or DMF via cannula to achieve a monomer concentration of 0.05-0.1 M.
-
Reaction Execution: Heat the mixture to 100-120°C and stir for 12-48 hours.
-
Work-up:
-
Cool the reaction to room temperature and precipitate the polymer into vigorously stirred methanol.
-
Filter the crude polymer. To remove residual tin compounds, stir the polymer in a THF solution with aqueous potassium fluoride (KF) for several hours.
-
-
Purification: Filter the polymer and proceed with Soxhlet extraction as detailed in the previous protocols.
Polymer Characterization
Once synthesized and purified, the polymer must be thoroughly characterized to determine its structure, molecular weight, and properties.
| Technique | Information Obtained | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Polydispersity Index (PDI = Mₙ/Mₙ) | Mₙ: 10-100 kDa, PDI: 1.5-3.0 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR confirm the polymer structure and purity. | Absence of monomer signals; characteristic shifts for the polymer backbone. |
| UV-Vis Spectroscopy | Determines the optical bandgap (E₉) and maximum absorption wavelength (λₘₐₓ). | λₘₐₓ in the range of 350-600 nm, depending on the comonomer. |
| Cyclic Voltammetry (CV) | Estimates HOMO and LUMO energy levels. | HOMO levels are typically lowered due to the fluorine atoms (-5.3 to -5.8 eV). |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. | Decomposition temperatures (Tₔ) are often >300 °C. |
Conclusion
This compound is a valuable and versatile monomer for the synthesis of high-performance conjugated polymers. The electron-withdrawing nature of the fluorine substituents provides a powerful tool for tuning the electronic properties and enhancing the stability of the resulting materials. By carefully selecting the polymerization methodology—Yamamoto for homopolymers, or Suzuki and Stille for alternating copolymers—researchers can access a wide range of novel materials. The protocols and insights provided in this guide serve as a robust starting point for the exploration and development of these advanced polymers for various applications in organic electronics and beyond.
The Strategic Utility of 2,3-Dibromo-1,4-difluorobenzene in Modern Synthesis: A Guide for Researchers
In the landscape of fine chemical intermediates, the strategic selection of building blocks is paramount to the efficient and innovative synthesis of complex molecules. Among the panoply of halogenated aromatic compounds, 2,3-Dibromo-1,4-difluorobenzene emerges as a highly versatile intermediate, offering a unique combination of reactive sites that empower researchers in drug discovery, agrochemical development, and materials science. This technical guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, grounded in established scientific principles and field-proven insights.
Compound Profile and Strategic Advantages
This compound (CAS No. 179737-33-8) is a substituted benzene ring bearing two bromine and two fluorine atoms. This specific arrangement of halogens imparts a distinct reactivity profile, making it a valuable tool for synthetic chemists.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂F₂ | --INVALID-LINK--[1] |
| Molecular Weight | 271.89 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | [ChemBK](--INVALID-LINK--, 2,3-dibromo-1,4-difluoro-)[2] |
| Boiling Point | ~216.3 °C (Predicted) | [ChemBK](--INVALID-LINK--, 2,3-dibromo-1,4-difluoro-)[2] |
| Density | ~2.087 g/cm³ (Predicted) | [ChemBK](--INVALID-LINK--, 2,3-dibromo-1,4-difluoro-)[2] |
The strategic advantages of this intermediate stem from:
-
Orthogonal Reactivity: The presence of both bromine and fluorine atoms allows for selective transformations. The carbon-bromine bonds are readily susceptible to a wide range of palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bonds are generally more robust, offering a scaffold for subsequent modifications or influencing the electronic properties of the final product.
-
Regiocontrol: The defined substitution pattern provides a scaffold for the synthesis of complex, multi-substituted aromatic systems with a high degree of regiochemical control.
-
Modulation of Physicochemical Properties: The incorporation of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Core Applications in Synthesis
The utility of this compound and its isomers as fine chemical intermediates is well-established in several key areas:
Pharmaceutical and Agrochemical Synthesis
Halogenated benzenes are crucial building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals. While specific public-domain examples for this compound are proprietary, its isomers, such as 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene, are extensively used in the synthesis of antifungal agents, highlighting the importance of the difluorobromobenzene scaffold in medicinal chemistry. The bromine atoms serve as handles for introducing diverse functionalities through cross-coupling reactions, enabling the construction of complex molecular architectures.
Materials Science: Building Blocks for Functional Materials
Dibromodifluorobenzene derivatives are valuable precursors in the synthesis of conjugated polymers and liquid crystals. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and advanced display technologies.[3] The di-bromo functionality allows for polymerization through various cross-coupling methods, leading to the formation of poly(arylene)s and other conjugated systems. The fluorine substituents can fine-tune the electronic properties and stability of the resulting materials.[4][5][6]
A notable application of a closely related isomer, 1,2-dibromo-4,5-difluorobenzene, is its use as a "versatile linchpin" in the modular synthesis of chiral ligands for asymmetric catalysis.[7][8] This approach leverages the sequential and regioselective functionalization of the dibromodifluorobenzene core to rapidly assemble complex and tunable ligand architectures. This powerful strategy underscores the potential of this compound for similar applications in ligand design.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C coupled products. The bromine atoms of this compound serve as excellent electrophilic partners in this reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the monocoupling of an arylboronic acid with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Phosphine ligands, such as triphenylphosphine (in Pd(PPh₃)₄), stabilize the palladium center and facilitate the catalytic cycle. For challenging couplings, more sophisticated ligands may be necessary.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, leading to the synthesis of arylethynyl compounds. These structures are important components of many functional materials and pharmaceutical agents.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The Sonogashira coupling typically employs a copper(I) co-catalyst, which is believed to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the cross-coupling reaction.
-
Base: The amine base serves both as a solvent and to neutralize the hydrogen halide formed during the reaction, driving the reaction to completion.
Safety and Handling
This compound is a chemical that requires careful handling.[2]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and versatile fine chemical intermediate with significant potential in pharmaceutical, agrochemical, and materials science research. Its unique substitution pattern allows for selective and controlled functionalization, providing a powerful platform for the synthesis of complex and high-value molecules. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, enables researchers to leverage its full synthetic potential. The protocols and insights provided in this guide are intended to serve as a foundation for the successful application of this strategic building block in innovative research and development endeavors.
References
- 1. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 179737-33-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Purification of crude 2,3-Dibromo-1,4-difluorobenzene by column chromatography
Welcome to the technical support guide for the purification of 2,3-Dibromo-1,4-difluorobenzene via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific separation challenge. Here, we move beyond basic protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before initiating the purification protocol.
Q1: What is the best stationary phase for purifying this compound?
For this application, standard Silica Gel (SiO₂) with a 60-120 mesh or 230-400 mesh particle size is the most common and effective choice. The polarity of the silica surface allows for the separation of non-polar to moderately polar compounds. This compound, being a halogenated aromatic, interacts with the polar silanol groups (Si-OH) on the silica surface primarily through dipole-dipole interactions. The separation from isomers or other non-polar impurities is achieved based on subtle differences in these interactions.[1]
In cases of extremely difficult separations, particularly from closely related positional isomers, alternative stationary phases could be considered:
-
Alumina (Al₂O₃): Can offer different selectivity compared to silica, especially if the crude mixture contains acidic or basic impurities.[1]
-
Phenyl-functionalized Silica: These phases can provide enhanced separation for aromatic compounds through π-π stacking interactions between the phenyl groups on the stationary phase and the aromatic ring of your compound.[2][3]
Q2: How do I select an appropriate mobile phase (eluent)?
The key is to find a solvent system with a polarity that allows for differential migration of your target compound and its impurities. For a relatively non-polar compound like this compound, a non-polar solvent system is required.
A standard approach is to start with a non-polar solvent and gradually increase the polarity by adding a small amount of a more polar solvent. Common solvent systems include:
-
Hexane/Ethyl Acetate: A versatile and widely used system.
-
Hexane/Dichloromethane (DCM): Offers different selectivity and can be effective for aromatic compounds.
-
Hexane/Toluene: Toluene can engage in π-π interactions, potentially improving the separation of aromatic isomers.[4]
The optimal ratio of these solvents must be determined empirically using Thin Layer Chromatography (TLC).
Q3: How do I use Thin Layer Chromatography (TLC) to optimize the mobile phase?
TLC is an essential preliminary step to predict the behavior of your compound on a silica column. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) value between 0.1 and 0.4 .[5]
-
An Rf value > 0.4 suggests the compound will elute too quickly, resulting in poor separation from less polar impurities.
-
An Rf value < 0.1 indicates the compound will be strongly retained on the column, leading to long elution times and potential band broadening.[5]
The Rf value is calculated as follows: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[6]
By testing various solvent ratios on TLC, you can identify the system that provides the best separation between your target compound and any visible impurities.
Q4: What are the likely impurities in a crude sample of this compound?
Impurities will depend on the synthetic route. However, common contaminants may include:
-
Positional Isomers: Such as 1,4-Dibromo-2,3-difluorobenzene or other dibromo-difluorobenzene isomers.[7][8] These are often the most challenging impurities to separate due to their very similar polarities.
-
Unreacted Starting Materials: For example, 1,4-difluorobenzene or brominating agents.
-
Monobrominated Species: Such as 1-bromo-2,3-difluorobenzene.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography experiment in a question-and-answer format.
Problem: Poor or No Separation of My Compound from an Impurity (Co-elution)
Q: My TLC showed two distinct spots, but on the column, they are eluting together. What went wrong?
This is a common issue that can stem from several factors. Let's diagnose the potential causes.
| Potential Cause | Scientific Explanation & Solution |
| Column Overloading | Explanation: Exceeding the column's loading capacity saturates the stationary phase, preventing proper partitioning of the analytes between the stationary and mobile phases. This leads to broad, overlapping bands.[9][10] Solution: Reduce the amount of crude material loaded onto the column. A general guideline for silica gel is a sample-to-sorbent ratio of 1:30 to 1:50 by weight.[11] For difficult separations, a ratio of 1:100 may be necessary. |
| Improper Column Packing | Explanation: Voids, channels, or cracks in the silica bed create non-uniform flow paths for the mobile phase. Some of the sample will travel through these channels faster, bypassing proper interaction with the stationary phase and leading to co-elution and distorted peak shapes.[12] Solution: Repack the column using the slurry method to ensure a homogenous, tightly packed bed. Ensure the column is perfectly vertical and the surface of the silica is flat and undisturbed before loading the sample. |
| Inappropriate Solvent System | Explanation: The selectivity of the eluent may be insufficient to resolve compounds with very similar polarities. A solvent system that works on a flat TLC plate may not always translate perfectly to a three-dimensional column.[13] Solution: Re-optimize the mobile phase with TLC. Try solvent systems with different selectivities (e.g., switch from Hexane/EtOAc to Hexane/DCM). Consider using a shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, which can often improve the resolution of closely eluting compounds.[14] |
| Sample Loading Technique | Explanation: If the sample is loaded in too large a volume of solvent, or in a solvent stronger than the mobile phase, it will spread into a wide initial band, compromising the entire separation.[15] Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent, add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent completely. This powder can then be carefully added to the top of the column.[16] |
Problem: Asymmetric Peak Shapes (Tailing or Fronting)
Q: My compound is eluting, but the collected fractions show a long "tail" on the TLC plate. What causes this and how can I fix it?
Peak tailing is characterized by an asymmetry factor > 1.0 and indicates a problem with the chromatographic process.[12]
Caption: Troubleshooting workflow for asymmetric peaks.
-
For Peak Tailing:
-
Cause: Column overload is a frequent culprit. When the amount of sample is too high, the stationary phase becomes saturated, leading to a non-linear isotherm and tailing peaks.[12]
-
Solution: Dilute your sample and reduce the loading amount.[12]
-
Cause: Secondary interactions between your compound and active sites on the silica gel (acidic silanol groups) can cause some molecules to be retained more strongly, resulting in tailing.
-
Solution: While less common for neutral halogenated aromatics, if acidic impurities are present, adding a small amount (0.1-0.5%) of a modifier like triethylamine to your mobile phase can mask these active sites.
-
Cause: A poorly packed column can create channels, leading to uneven flow and peak distortion.[9]
-
Solution: Ensure the column is packed uniformly as a slurry.[9]
-
-
For Peak Fronting:
-
Cause: This often occurs when the sample is dissolved in a solvent that is significantly more polar (stronger) than the mobile phase.[15][17] This causes the band to spread and travel too quickly at the beginning of the elution.
-
Solution: Dissolve the sample in the weakest possible solvent, ideally the mobile phase itself. If solubility is an issue, use the dry loading method.[15][16]
-
Cause: Similar to tailing, column overload can also cause fronting under certain conditions.[18]
-
Solution: Reduce the sample load.[18]
-
Problem: My Compound is Not Eluting from the Column
Q: I have been flushing the column with the solvent system determined by TLC, but I can't detect my product in the fractions. Where is it?
-
Cause: The polarity of the mobile phase is too low. The conditions on a TLC plate do not always perfectly replicate the packed bed of a column.[19]
-
Solution: Gradually and systematically increase the polarity of your eluent. For example, if you are using 98:2 Hexane:EtOAc, try switching to 95:5, then 90:10. Monitor the fractions carefully with TLC after each change. This process of gradually increasing solvent polarity is known as gradient elution.[14]
-
Cause: The compound may have decomposed on the acidic silica gel.[19]
-
Solution: Before running a large-scale column, test the stability of your compound. Spot the compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, stability is an issue. You can try deactivating the silica gel by washing it with a solvent mixture containing a small percentage of triethylamine, or switch to a less acidic stationary phase like alumina.[19]
Experimental Protocols
Protocol 1: Mobile Phase Optimization using TLC
-
Prepare several small vials with different ratios of your chosen solvent system (e.g., 99:1, 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude material in a volatile solvent like DCM.
-
Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.
-
Place each plate in a developing chamber containing one of the prepared solvent systems. Ensure the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your target compound in each solvent system. Select the system that gives an Rf of ~0.1-0.4 and provides the best separation from impurities.[5]
Protocol 2: Column Preparation and Dry Loading
Caption: Workflow for column packing and dry sample loading.
-
Column Preparation: Secure a glass column of appropriate size vertically to a stand. Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.
-
Slurry Packing: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a consistent, pourable slurry is formed.
-
Packing: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down into a uniform bed without cracks or bubbles.
-
Dry Loading the Sample:
-
Dissolve your crude this compound in a minimal amount of a low-boiling-point solvent (e.g., DCM).
-
Add 2-3 times the mass of your crude product in silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[20]
-
-
Loading: Once the solvent level in the packed column reaches the top of the silica bed, carefully add the silica-adsorbed sample as an even layer.
-
Finalize: Gently add another thin layer of sand on top of the sample to prevent disturbance during solvent addition.[20]
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions.
References
- 1. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. silicycle.com [silicycle.com]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. reddit.com [reddit.com]
- 14. Purification [chem.rochester.edu]
- 15. halocolumns.com [halocolumns.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Chromatography [chem.rochester.edu]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: A Guide to Improving Yields in Cross-Coupling Reactions of 2,3-Dibromo-1,4-difluorobenzene
Welcome to the technical support center for optimizing cross-coupling reactions with 2,3-Dibromo-1,4-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing multi-substituted fluorinated aromatics. The unique electronic and steric profile of this substrate presents both opportunities for selective functionalization and challenges in achieving high yields.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the inherent reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which of the two bromine atoms is more reactive in the first cross-coupling reaction, and why?
A1: In this compound, the C-Br bond at the 3-position is generally more reactive and will typically undergo the first cross-coupling reaction. This regioselectivity is governed by a combination of steric and electronic factors.[1][2]
-
Steric Hindrance: The bromine at the 2-position is flanked by both a fluorine atom and another bromine atom, creating significant steric congestion. This bulkiness can hinder the approach of the palladium catalyst for the initial oxidative addition step.[3][4] In contrast, the bromine at the 3-position is less sterically encumbered.
-
Electronic Effects: While fluorine is strongly electron-withdrawing, its effect on the adjacent C-Br bonds is complex. However, the steric argument is often the dominant factor in determining the initial reaction site for polyhalogenated arenes.[5][6] The relative ease of C-X bond breaking is a primary determinant of regioselectivity.[6]
Q2: How can I control the reaction to favor mono-substitution versus di-substitution?
A2: Achieving selective mono-substitution requires careful control over reaction conditions, while driving the reaction to completion for di-substitution often requires more forcing conditions. The key lies in managing the relative rates of the second oxidative addition versus the dissociation of the palladium catalyst from the mono-coupled product.[7][8]
-
For Mono-substitution:
-
Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the nucleophilic coupling partner.
-
Ligand Choice: Employ smaller, less bulky ligands that allow for the palladium catalyst to dissociate more easily from the mono-arylated product before it can "ring-walk" and perform a second, intramolecular oxidative addition.[7][8]
-
Reaction Time & Temperature: Use lower temperatures and shorter reaction times, monitoring the reaction closely to stop it after the first coupling is complete.
-
-
For Di-substitution (Exhaustive Functionalization):
-
Stoichiometry: Use a larger excess of the nucleophile (≥ 2.2 equivalents).
-
Ligand Choice: Bulky ancillary ligands (e.g., certain N-heterocyclic carbenes or biarylphosphines) can promote di-substitution.[7][8] These ligands stabilize the catalyst, keeping it coordinated to the product's π-system, which facilitates the second oxidative addition.[7][8]
-
Reaction Time & Temperature: Employ higher temperatures and longer reaction times to overcome the higher activation energy of the second coupling.[9]
-
Q3: What are the most common side reactions with this substrate and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures.
-
Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom, consuming your starting material. It often arises from palladium-hydride species generated from the base, solvent, or other protic impurities.[10][11] To minimize it, use high-purity, anhydrous solvents and reagents, and consider screening different bases.
-
Homocoupling (Glaser or Suzuki-type): This involves the dimerization of your nucleophile (e.g., terminal alkyne or boronic acid).[10][12] For Sonogashira reactions, this is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[12] For Suzuki reactions, it can be promoted by oxygen.[10] Minimization strategies include rigorously degassing the reaction mixture and employing copper-free Sonogashira conditions.[12][13]
-
Protodeboronation (Suzuki Reaction): The boronic acid can be cleaved by protic sources (like water) to yield the corresponding arene, effectively removing it from the catalytic cycle.[11] Using anhydrous conditions and a suitable base like K₃PO₄ or Cs₂CO₃ can help suppress this pathway.[14]
Troubleshooting Guide: From Low Yields to Success
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: My reaction shows low or no conversion of the this compound starting material.
This is a frequent issue, often pointing to problems with the catalytic system's activity.
Caption: Decision tree for troubleshooting low starting material conversion.
-
Cause: Inactive Catalyst
-
Explanation: The active Pd(0) species is the engine of the catalytic cycle. If the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) fails to be reduced to Pd(0) or if the catalyst decomposes (indicated by the formation of palladium black), the reaction will stall.[11]
-
Solution:
-
Use Fresh Reagents: Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands can oxidize over time.[11]
-
Employ Pre-catalysts: Use modern, air-stable pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3). These form the active Pd(0) species more reliably in solution.[9]
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 15-30 minutes) to remove oxygen, which can deactivate the catalyst.[11][15]
-
-
-
Cause: Inappropriate Ligand
-
Explanation: The ligand is not merely a spectator; it is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For sterically hindered and electron-deficient substrates like this, the ligand choice is paramount.[16][17]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9] These ligands promote the difficult oxidative addition step with aryl bromides and chlorides.[14][18]
-
-
Cause: Suboptimal Base or Solvent
-
Explanation: The base plays a crucial role in the transmetalation step (Suzuki) or in deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).[19][20] An inappropriate base can lead to low reactivity or side reactions. The solvent must solubilize all components and be stable at the required reaction temperature.
-
Solution:
-
Suzuki: Use bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Often an aqueous solution of the base is used with solvents like dioxane or toluene.[21]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[22][23]
-
Sonogashira: Amine bases like Et₃N or DIPA are common.[24]
-
Solvent: For higher temperatures, consider using dioxane, toluene, or DMF. Ensure the solvent is anhydrous.[9]
-
-
Problem 2: My reaction stops after mono-substitution, and I cannot achieve the di-substituted product.
This indicates that the second coupling step is significantly more challenging than the first.
Caption: Typical reaction sequence for di-substitution.
-
Cause: Increased Steric Hindrance
-
Explanation: After the first coupling at the C3 position, the introduction of a new group (e.g., an aryl or alkynyl moiety) further increases the steric bulk around the remaining bromine at C2, making the second oxidative addition much more difficult.[4][25]
-
Solution:
-
More Forcing Conditions: Increase the reaction temperature and prolong the reaction time.[9]
-
Robust Catalyst System: Switch to a catalyst/ligand system known for its high activity with sterically demanding substrates. Catalysts based on ligands like AntPhos or highly bulky NHCs may be effective.[25]
-
-
-
Cause: Insufficient Reagents
-
Explanation: The first coupling may have consumed most of the nucleophile or the catalyst may have partially decomposed over the course of the reaction.
-
Solution:
-
Optimized Experimental Protocols
The following are general, robust starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific coupling partners.
Table 1: Recommended Starting Conditions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) or XPhos Pd G3 (2%) | SPhos (4%) or XPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100-110 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (3%) | P(t-Bu)₃ (6%) | DIPA (4.0) | THF or DMF | 60-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOtBu (2.5) | Toluene or Dioxane | 100-110 |
Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add Catalyst and Solvent: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), toluene (to 0.2 M), and water (1/10th the volume of toluene).
-
Degassing: Bubble argon through the stirred solution for 15 minutes.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Di-alkynylation
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and P(t-Bu)₃ (6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Add Solvents and Reagents: Under argon, add anhydrous THF (to 0.2 M) and degassed diisopropylamine (DIPA, 4.0 equiv.).
-
Add Alkyne: Add the terminal alkyne (2.5 equiv.) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 70 °C for 12-24 hours. Monitor the reaction progress.
-
Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and purify by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Di-amination
-
Reaction Setup: In a glovebox, add NaOtBu (2.5 equiv.) to an oven-dried Schlenk flask. Outside the glovebox, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Add Reagents: Under argon, add this compound (1.0 equiv.), the amine (2.5 equiv.), and anhydrous toluene (to 0.2 M).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
By methodically addressing potential points of failure in the catalytic cycle and carefully selecting ligands, bases, and conditions, researchers can significantly improve the outcomes of these challenging but valuable transformations.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. pubs.rsc.org [pubs.rsc.org]
Optimal storage and handling conditions for 2,3-Dibromo-1,4-difluorobenzene
Prepared by the Senior Application Scientist Team
This guide provides comprehensive technical information, best practices, and troubleshooting advice for the optimal storage and handling of 2,3-Dibromo-1,4-difluorobenzene (CAS: 179737-33-8). It is intended for researchers, scientists, and drug development professionals utilizing this versatile synthetic building block.
Section 1: Quick Reference Data Sheet
This table summarizes the critical physical, chemical, and safety properties of this compound for immediate reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 179737-33-8 | [1] |
| Molecular Formula | C₆H₂Br₂F₂ | [1] |
| Molecular Weight | 271.89 g/mol | [1] |
| Appearance | Colorless to colored liquid (based on isomers) | |
| Recommended Storage | Refrigerated (0-10°C), in a dark, dry place | [2] |
| Key Hazard Codes | H315, H319, H335 | [1] |
| Incompatible Materials | Strong oxidizing agents | [3][4] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the storage, handling, and use of this compound in a direct question-and-answer format.
Storage and Stability
Q1: What are the ideal, long-term storage conditions for this compound?
A: The optimal storage condition is refrigerated at 0-10°C in a tightly sealed container, protected from light.[2] The rationale for these conditions is to mitigate potential degradation pathways. Halogenated aromatic compounds can be sensitive to heat and light, which can initiate decomposition or side reactions over time, compromising sample purity. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially after the container has been opened, to prevent the introduction of atmospheric moisture which can quench sensitive organometallic reactions.
Q2: My this compound has developed a yellow or greenish tint. Is it still usable?
A: A change in color from colorless often indicates the presence of impurities or degradation products. While a slight discoloration may not significantly impact all applications, it is a warning sign. For sensitive reactions, such as transition-metal-catalyzed cross-couplings (e.g., Suzuki, Heck), using a discolored reagent is not advised as impurities can poison the catalyst or lead to undesirable side products. We recommend running a purity check (e.g., GC-MS or ¹H NMR) or using a fresh, unopened bottle of the reagent for critical experiments.
Q3: Is this compound sensitive to air or moisture?
A: While the compound itself is stable under normal atmospheric conditions, its primary applications often involve moisture-sensitive reagents and catalysts. For instance, if you are preparing a Grignard reagent or using it in a Suzuki coupling with a boronic acid, any moisture present in the this compound can significantly reduce your yield. Therefore, while the compound itself is not overtly hygroscopic, it should be handled using anhydrous techniques (e.g., under an inert atmosphere with dry solvents) to ensure the success of subsequent reactions.
Safe Handling and Personal Protective Equipment (PPE)
Q4: What is the mandatory PPE for handling this chemical?
A: Based on its hazard classifications, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes that can cause serious eye irritation (H319).[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact, as the compound is known to cause skin irritation (H315).[1]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation (H335).[1]
Q5: What is the correct procedure for handling a small spill?
A: For a small spill, first ensure the area is well-ventilated and all ignition sources are removed.[4] Wearing your full PPE, absorb the spill using an inert, non-combustible material like vermiculite, dry sand, or Chemizorb®. Collect the absorbed material into a suitable, sealed container for hazardous waste disposal. Clean the affected area thoroughly with soap and water. Do not allow the chemical to enter drains.[4]
Experimental Troubleshooting
Q6: My cross-coupling reaction yield is consistently low. Could the this compound be the problem?
A: Yes, the quality and handling of the reagent can be a critical factor. Low yields in reactions like Suzuki or Buchwald-Hartwig couplings can often be traced back to the aryl halide. Use the workflow diagram below to troubleshoot potential issues related to the reagent. Key factors to consider are reagent purity (potential degradation from improper storage), the presence of moisture, and the stoichiometry of your reaction.
Q7: I'm observing unexpected side products. What are the likely causes related to this reagent?
A: Unexpected side products can arise from several sources:
-
Reagent Impurities: If the starting material has degraded, the impurities can participate in the reaction. For example, mono-brominated species could lead to single-coupled products.
-
Reaction Conditions: The two bromine atoms have slightly different reactivities due to the electronic effects of the fluorine atoms. Harsh reaction conditions (e.g., high temperature, prolonged reaction time) can sometimes lead to double-coupling or other side reactions.
-
Isomeric Impurities: Ensure your starting material is the correct isomer. Using an incorrect isomer like 1,4-Dibromo-2,3-difluorobenzene would lead to a completely different product. Always verify the CAS number of your starting material.
Disposal
Q8: How should I dispose of waste containing this compound?
A: All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous chemical waste. It should be disposed of in a sealed, properly labeled container and transferred to an approved waste disposal plant.[3][5] Do not mix with other waste streams unless explicitly permitted, and never dispose of it down the drain.[4]
Section 3: Protocols and Workflows
Protocol 3.1: Standard Operating Procedure for Safe Handling
-
Preparation: Before handling, confirm that a certified chemical fume hood is operational. Ensure an emergency eyewash station and safety shower are accessible.
-
PPE: Don appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.
-
Dispensing: Conduct all weighing and dispensing of the liquid inside the fume hood. Use a clean glass syringe or pipette for transfers.
-
Inert Atmosphere: If the subsequent reaction is air or moisture sensitive, purge the vial with an inert gas (argon or nitrogen) before and after dispensing.
-
Sealing: After dispensing, tightly close the container cap and apply paraffin film for extra security, especially for long-term storage.
-
Cleanup: Clean any contaminated glassware or surfaces within the fume hood.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water after handling is complete.
Workflow 3.2: Troubleshooting Low Reaction Yield
This decision tree provides a logical workflow for diagnosing the cause of low yields in reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yields.
Section 4: References
-
ChemScene. 1,4-Dibromo-2,3-difluorobenzene Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. 2-Bromo-1,4-difluorobenzene Safety Data Sheet. --INVALID-LINK--
-
PubChem. 1,4-Dibromo-2,3-difluorobenzene. National Center for Biotechnology Information. --INVALID-LINK--
-
TCI Chemicals. 1,4-Dibromo-2,3-difluorobenzene. --INVALID-LINK--
-
Fisher Scientific. 1-Bromo-3,5-difluorobenzene Safety Data Sheet. --INVALID-LINK--
-
ChemicalBook. 1,4-DIBROMO-2,3-DIFLUOROBENZENE. --INVALID-LINK--
-
CDN Isotopes. 1-Bromo-2,6-difluorobenzene-d3 Safety Data Sheet. --INVALID-LINK--
-
Thermo Fisher Scientific. 1-Bromo-2,3-difluorobenzene Safety Data Sheet. --INVALID-LINK--
-
Sigma-Aldrich. 1,4-Dibromobenzene Safety Data Sheet. --INVALID-LINK--
-
TCI Chemicals (Europe). 1,4-Dibromo-2,3-difluorobenzene. --INVALID-LINK--
-
BLD Pharm. 1-Bromo-2,3-difluorobenzene. --INVALID-LINK--
-
TCI Chemicals (India). 1,4-Dibromo-2,3-difluorobenzene. --INVALID-LINK--
-
PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 2,3-Dibromo-1,4-difluorobenzene Suzuki Reactions
Welcome to our dedicated technical support center for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of 2,3-Dibromo-1,4-difluorobenzene. This guide is designed to provide in-depth troubleshooting assistance, focusing on the common and often complex issue of catalyst deactivation. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately achieve successful and reproducible outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low or no conversion. What are the likely causes related to the catalyst?
A1: Low or no conversion is a frequent symptom of catalyst deactivation. The primary culprits are often the formation of inactive palladium species, such as palladium black, or the degradation of the phosphine ligand.[1][2] Factors such as residual oxygen in the reaction vessel, impurities in your reagents or solvents (e.g., peroxides in THF), or an inappropriate choice of base can all contribute to these deactivation pathways.[1] Additionally, the inherent reactivity of the polyhalogenated substrate can sometimes lead to catalyst inhibition.
Q2: I'm observing significant amounts of homocoupled boronic acid byproduct. Is this related to catalyst deactivation?
A2: Yes, the formation of homocoupled byproducts can be linked to issues with the catalyst's stability and reactivity. This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate the homocoupling of the boronic acid.[2] An inefficient oxidative addition of the aryl halide to the Pd(0) center, potentially due to a suboptimal ligand or reaction temperature, can also create conditions favorable for homocoupling.
Q3: I'm struggling with inconsistent yields from batch to batch. Could catalyst deactivation be the reason?
A3: Inconsistent results are a strong indicator of a sensitive reaction parameter that is not being adequately controlled, and catalyst stability is a prime suspect. Minor variations in the quality of your inert atmosphere, the purity of your reagents, or even the rate of stirring can impact the longevity and activity of the palladium catalyst. The formation of palladium black, for instance, can be an autocatalytic process, where small initial amounts of deactivated catalyst can accelerate further deactivation, leading to significant variability in your outcomes.[1]
Q4: Can the choice of phosphine ligand affect catalyst deactivation when using this compound?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst throughout the catalytic cycle. For sterically hindered and electronically demanding substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and prevent the formation of inactive palladium aggregates.[3][4] Ligands that are prone to oxidation or degradation under the reaction conditions will lead to rapid catalyst deactivation.
Q5: How does the base influence catalyst stability in this specific Suzuki reaction?
A5: The base is a critical component that can significantly impact catalyst performance and stability. While necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can lead to side reactions and catalyst decomposition.[5] For electron-deficient aryl halides, a moderately strong base is typically required to facilitate the catalytic cycle without causing unwanted side reactions. The choice of base can also influence the solubility of palladium species, potentially leading to precipitation and deactivation.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion - Investigating Catalyst Death
The most common frustration in Suzuki-Miyaura couplings is a stalled reaction. When faced with low or no conversion of your this compound, a systematic investigation into the health of your catalyst is paramount.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
Technical Support Center: Navigating the Scale-Up Synthesis of 2,3-Dibromo-1,4-difluorobenzene Derivatives
Welcome to the technical support center for the synthesis of 2,3-Dibromo-1,4-difluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical chemical intermediate. Here, we provide field-proven insights, troubleshooting guides, and frequently asked questions to address the nuanced challenges you may encounter during your synthetic endeavors. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory and manufacturing settings.
Introduction
This compound is a key building block in the synthesis of a variety of functional materials and pharmaceutical compounds. The strategic placement of bromine and fluorine atoms on the benzene ring offers a versatile platform for further chemical modifications. However, scaling up the synthesis of this and related derivatives from the lab to pilot plant or full-scale manufacturing presents a unique set of challenges. These can range from controlling regioselectivity and minimizing byproduct formation to ensuring the safe handling of hazardous reagents. This guide aims to be a comprehensive resource to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the direct electrophilic bromination of 1,4-difluorobenzene. However, achieving the desired 2,3-dibromo isomer with high selectivity can be challenging due to the directing effects of the fluorine atoms. Alternative strategies include multi-step syntheses starting from differently substituted precursors, such as the bromination of silylated difluorobenzenes or Sandmeyer reactions from corresponding anilines.[1][2]
Q2: Why is controlling regioselectivity so difficult in the bromination of 1,4-difluorobenzene?
A2: Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution.[3] This means that the initial bromination of 1,4-difluorobenzene will preferentially occur at the 2-position. The second bromination is then directed by both fluorine atoms and the newly introduced bromine atom, which can lead to a mixture of dibrominated isomers. Achieving a high yield of the 2,3-isomer over other isomers like the 2,5- or 2,6-dibromo derivatives requires careful optimization of reaction conditions.
Q3: What are the primary safety concerns when working with the reagents for this synthesis at scale?
A3: The primary hazards are associated with the handling of elemental bromine and hydrobromic acid. Bromine is a highly corrosive and toxic fuming liquid that can cause severe burns upon contact and is fatal if inhaled.[4][5][6][7][8] Hydrobromic acid is also highly corrosive. When scaling up, the increased quantities of these reagents necessitate stringent safety protocols, including the use of specialized personal protective equipment (PPE), well-ventilated work areas, and robust emergency response plans.
Q4: What are the typical byproducts I should expect, and how do they impact purification?
A4: Common byproducts include monobrominated 1,4-difluorobenzene, other dibrominated isomers (e.g., 2,5-dibromo-1,4-difluorobenzene), and over-brominated products such as tribromo-1,4-difluorobenzene. The similarity in the physical properties of these byproducts to the desired product can make purification by distillation or crystallization challenging at a large scale.
In-Depth Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up synthesis of this compound derivatives.
Issue 1: Low Yield of the Desired this compound Isomer
Question: My reaction is producing a low yield of the target 2,3-dibromo isomer, with significant amounts of starting material and other isomers present. What are the likely causes and how can I optimize the reaction?
Answer: Low yield of the desired isomer is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Action & Scientific Rationale |
| Suboptimal Reaction Temperature | Electrophilic aromatic bromination is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can decrease selectivity and promote the formation of undesired isomers and over-brominated byproducts. | Systematically vary the reaction temperature. Start with lower temperatures (e.g., -10 to 0 °C) and gradually increase.[9] Low temperatures can enhance the kinetic control of the reaction, favoring the formation of the sterically less hindered isomers. Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC) to determine the optimal temperature for maximizing the yield of the 2,3-isomer. |
| Incorrect Stoichiometry of Brominating Agent | Using an insufficient amount of the brominating agent (e.g., Br₂) will result in incomplete conversion of the starting material. Conversely, an excess can lead to the formation of polybrominated byproducts. | Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 2.1-2.2 equivalents for dibromination) is often necessary to drive the reaction to completion, but a large excess should be avoided. The precise stoichiometry should be determined empirically for your specific reaction scale and conditions. |
| Inefficient Catalyst or Lack Thereof | The bromination of a deactivated ring system like 1,4-difluorobenzene can be slow. A Lewis acid catalyst is often required to polarize the bromine molecule, making it a more potent electrophile. | Screen different Lewis acid catalysts. Iron filings or iron(III) bromide are commonly used.[9] Other potential catalysts include aluminum chloride (AlCl₃) or iodine (I₂). The choice and loading of the catalyst can significantly impact both the reaction rate and the isomer distribution. |
| Inadequate Mixing in the Reactor | In a large-scale reactor, poor mixing can lead to localized "hot spots" of high reagent concentration, which can result in uncontrolled side reactions and a broader product distribution. | Ensure efficient agitation. The reactor's impeller design and stirring speed should be optimized to maintain a homogeneous reaction mixture. This is particularly important during the addition of the brominating agent to prevent localized over-bromination. |
Issue 2: High Levels of Over-Brominated Byproducts
Question: My final product is contaminated with significant amounts of tribromo- and other polybrominated difluorobenzenes. How can I minimize their formation?
Answer: The formation of over-brominated species is a clear indication that the reaction conditions are too harsh or that the reaction has been allowed to proceed for too long after the formation of the desired dibromo product.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Action & Scientific Rationale |
| Excessive Reaction Time | Once the desired dibrominated product is formed, it can undergo further bromination if left in the presence of the brominating agent and catalyst. | Implement strict in-process monitoring. Use techniques like GC or HPLC to track the disappearance of the monobromo intermediate and the appearance of the dibromo product. Quench the reaction as soon as the optimal conversion to the desired product is achieved to prevent further bromination. |
| High Reaction Temperature | As mentioned previously, higher temperatures can lead to reduced selectivity and an increase in the rate of over-bromination. | Maintain the optimized, lower reaction temperature. This will help to control the reactivity of the system and minimize the formation of undesired byproducts. |
| High Concentration of Brominating Agent | A high concentration of the brominating agent can drive the reaction towards polybromination. | Consider a slow, controlled addition of the brominating agent. This can be achieved using a dosing pump. This strategy maintains a low, steady-state concentration of the brominating agent in the reactor, which favors the formation of the dibrominated product over polybrominated species. |
Issue 3: Difficulties in Product Purification at Scale
Question: I am struggling to separate the this compound from its isomers and other byproducts using distillation or crystallization. What are my options?
Answer: The purification of halogenated aromatic isomers can be notoriously difficult due to their similar boiling points and solubilities.
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Action & Scientific Rationale |
| Close Boiling Points of Isomers | The various dibromodifluorobenzene isomers often have very close boiling points, making separation by fractional distillation inefficient. | Optimize fractional distillation conditions. Use a distillation column with a high number of theoretical plates and a high reflux ratio. While this may be energy-intensive, it can improve the separation efficiency. Alternatively, consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers. |
| Co-crystallization of Isomers | During crystallization, it is possible for the undesired isomers to co-crystallize with the target product, leading to poor purity. | Screen a variety of crystallization solvents. A systematic solvent screen can identify a solvent system in which the desired 2,3-isomer has significantly lower solubility than the other isomers at a given temperature. This will allow for selective crystallization. Techniques such as melt crystallization could also be explored. |
| Inherent Difficulty in Separation | In some cases, the physical properties of the isomers are so similar that conventional separation techniques are not practical at scale. | Consider derivatization or alternative purification methods. In some instances, it may be possible to selectively react the desired isomer to form a derivative that is easier to separate, followed by a retro-reaction to regenerate the pure product. Preparative chromatography is another option, though it can be costly at a large scale.[10] |
Visualizing the Synthetic and Troubleshooting Workflow
Generalized Synthetic Pathway
Caption: Generalized reaction pathway for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Safety at Scale: Handling Hazardous Reagents
When scaling up the synthesis of this compound, a thorough understanding and implementation of safety protocols for handling hazardous reagents is paramount.
Bromine (Br₂) Safety
-
Hazards: Bromine is a dense, reddish-brown, fuming liquid with a sharp, irritating odor.[5] It is highly corrosive to the skin, eyes, and respiratory tract.[6][7] Inhalation can be fatal.[4][8] It is also a strong oxidizing agent and can react violently with combustible materials.
-
Handling:
-
Always handle bromine in a well-ventilated area, preferably within a fume hood or a closed system.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, splash goggles, and a face shield.
-
For large-scale operations, a self-contained breathing apparatus (SCBA) may be necessary.
-
-
Storage:
-
Store bromine in a cool, dry, well-ventilated area, away from incompatible materials such as organic compounds, reducing agents, and metals.
-
Use corrosion-resistant containers (e.g., glass or lead-lined).
-
-
Spill Response:
-
In case of a spill, evacuate the area immediately.
-
Neutralize small spills with a solution of sodium thiosulfate.
-
For large spills, an emergency response team should be involved.
-
Hydrobromic Acid (HBr) Safety
-
Hazards: Hydrobromic acid is a strong, corrosive acid. It can cause severe burns to the skin and eyes, and its vapors can irritate the respiratory system.
-
Handling:
-
Handle in a well-ventilated area, using appropriate PPE similar to that for bromine.
-
-
Storage:
-
Store in a corrosion-resistant container, away from bases and oxidizing agents.
-
Experimental Protocol Example (Lab Scale)
The following is an illustrative lab-scale protocol for the synthesis of 1,4-Dibromo-2,3-difluorobenzene, adapted from the literature.[1] This protocol should be optimized and adapted for scale-up with appropriate safety precautions.
Synthesis of 1,4-Dibromo-2,3-difluorobenzene
-
To a two-necked round-bottomed flask equipped with a condenser and a dropping funnel, add 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add bromine (2.1 eq) to the flask with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 58 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the final product.
References
- 1. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 2. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. icl-group-sustainability.com [icl-group-sustainability.com]
- 6. ICSC 0107 - BROMINE [chemicalsafety.ilo.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. seastarchemicals.com [seastarchemicals.com]
- 9. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]
- 10. Separation of 1-Bromo-2,4-difluorobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability and Reactivity of 2,3-Dibromo-1,4-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 2,3-dibromo-1,4-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth technical insights, field-proven protocols, and robust troubleshooting advice to help you navigate the nuanced reactivity of this compound, particularly under basic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound when treated with a base?
The reactivity of this compound is governed by several factors, including the nature of the base, solvent, and temperature. There are three primary pathways to consider:
-
Reactions at the Carbon-Bromine Bonds: The C-Br bonds are significantly weaker than the C-F bonds. Consequently, they are the most common sites of reaction. This can manifest as:
-
Lithium-Halogen Exchange: Extremely rapid with organolithium reagents (e.g., n-BuLi, t-BuLi) to form an aryllithium intermediate.[1][2]
-
Reductive Dehalogenation: Removal of one or both bromine atoms, often as a side reaction if a proton source is available.[3][4][5][6]
-
Oxidative Addition: A key step in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
-
Benzyne Formation: In the presence of strong, non-nucleophilic, and sterically hindered bases like Lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi), elimination of hydrogen bromide (HBr) can occur to generate a highly reactive 3-bromo-4,6-difluorobenzyne intermediate.[7][8][9]
-
Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack.[10][11][12] While the C-F bond is strong, displacement of a fluoride ion can be achieved with potent nucleophiles, often under thermal conditions or with appropriate catalysis.
Q2: I need to perform a reaction at one of the bromine atoms. Which one is more reactive in a lithium-halogen exchange?
The bromine at the C2 position is flanked by a bromine and a fluorine atom, while the bromine at the C3 position is flanked only by a fluorine atom and a hydrogen-substituted carbon. The inductive effects of the adjacent halogens can influence the rate of exchange, but in practice, with fast-acting reagents like n-BuLi or t-BuLi at low temperatures, selectivity can be challenging to achieve, and mixtures of mono-lithiated species are common. Subsequent functionalization may yield a mixture of regioisomers.
Q3: Can I selectively displace one of the fluorine atoms via SNAr without disturbing the bromine atoms?
Yes, this is often feasible. SNAr reactions typically require a strong nucleophile and sometimes elevated temperatures.[12] Metal-catalyzed cross-coupling reactions at the C-Br bonds, on the other hand, proceed via a different mechanism (oxidative addition/reductive elimination). Under carefully controlled SNAr conditions (e.g., using a nucleophile with a non-metallic counter-ion like Cs₂CO₃ or K₂CO₃), the C-Br bonds can remain intact.[10] However, it is crucial to screen conditions, as some basic nucleophiles can also trigger competing debromination or benzyne pathways.
Troubleshooting Guide & Protocols
This section addresses specific experimental failures and provides actionable solutions and detailed protocols to overcome them.
Issue 1: My reaction with an organolithium reagent is messy. I'm isolating debrominated starting material and other byproducts instead of my target compound.
-
Probable Cause: You are likely experiencing a combination of two issues: (1) Rapid, unselective lithium-bromine exchange at one or both C-Br positions.[2] (2) The resulting highly basic aryllithium species is reacting with trace amounts of moisture or your solvent (e.g., THF) during warmup, leading to protonation (hydrodebromination).[13][14]
-
Strategic Solutions & Protocol: The key is absolute control over temperature and stoichiometry, and ensuring a completely anhydrous environment.
Table 1: Comparison of Common Organolithium Reagents and Bases
Reagent Typical Use Common Side Reactions with this compound Mitigation Strategy n-BuLi Li-Halogen Exchange, Deprotonation Fast Li-Br exchange, can attack THF above -20°C.[13] Use at ≤ -78°C; add reagent slowly. t-BuLi Li-Halogen Exchange, Deprotonation Very fast Li-Br exchange, can promote benzyne formation.[8] Use at ≤ -78°C; ideal for sterically hindered sites. | LDA | Kinetic Deprotonation | Less prone to Li-Br exchange; preferred for deprotonation.[1] | Generate in situ at -78°C and use immediately. |
Protocol 1: Controlled Lithium-Bromine Exchange and Electrophilic Quench
-
Apparatus Setup: Assemble your glassware and dry it in an oven at 120°C overnight. Cool under a stream of dry nitrogen or argon.
-
Solvent & Reagent Prep: Use a freshly distilled or anhydrous, inhibitor-free solvent like THF or Diethyl Ether from a solvent purification system.
-
Reaction:
-
Dissolve this compound (1.0 eq) in anhydrous THF under argon.
-
Cool the solution to -78°C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly add n-BuLi (1.0 eq) dropwise via syringe over 10-15 minutes. A color change may be observed.
-
Stir the reaction at -78°C for 30-60 minutes. Do not let the temperature rise.
-
-
Electrophilic Quench:
-
Add your electrophile (e.g., benzaldehyde, DMF) as a solution in anhydrous THF, also pre-cooled if sensitive, dropwise at -78°C.
-
Allow the reaction to stir at -78°C for 1-2 hours before slowly warming to room temperature.
-
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Proceed with standard extraction.
-
Issue 2: My reaction with a strong base (like LDA or an alkoxide) gives a mixture of regioisomers.
-
Probable Cause: You have inadvertently generated a benzyne intermediate, which is then trapped non-selectively by the nucleophile present in your reaction.[7][8] The incoming nucleophile can add to either end of the aryne "triple bond," leading to isomers.
-
Diagnostic Test & Solution: Confirm the presence of a benzyne intermediate by performing the reaction in the presence of a trapping agent like furan. Formation of the Diels-Alder adduct is strong evidence for an aryne pathway. To avoid this, switch to a less-hindered or weaker base that favors an SNAr or other desired mechanism.
Diagram 1: Troubleshooting Flowchart for Unexpected Reactivity
Caption: Troubleshooting decision tree for common issues.
Issue 3: I am attempting a cross-coupling reaction, but my yields are low due to hydrodehalogenation.
-
Probable Cause: The basic conditions required for many cross-coupling reactions (e.g., using K₂CO₃, Cs₂CO₃, or K₃PO₄) can promote competitive reductive debromination, especially if the catalytic cycle is slow or inefficient, or if there are proton sources (e.g., water, alcohol co-solvents) present.
-
Strategic Solutions:
-
Ligand Screening: The choice of phosphine ligand is critical. Use a ligand that promotes fast oxidative addition and reductive elimination to outcompete the debromination side reaction.
-
Base Selection: Use the mildest base possible that still facilitates the reaction. Anhydrous inorganic bases are often preferable.
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., Toluene, Dioxane, DMF) to minimize proton sources.
-
Diagram 2: Competing Reaction Pathways under Basic Conditions
Caption: Major reaction pathways for the title compound with bases.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. fishersci.it [fishersci.it]
- 3. Complete hydrodehalogenation of polyfluorinated and other polyhalogenated benzenes under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. vapourtec.com [vapourtec.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dibromo-1,4-difluorobenzene and Its Isomers for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the successful construction of complex molecular architectures. Halogenated aromatic compounds, in particular, serve as versatile scaffolds, offering multiple reactive handles for diversification. This guide provides an in-depth comparative analysis of the reactivity of 2,3-dibromo-1,4-difluorobenzene and its key isomers. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by available experimental data and detailed protocols.
The Isomeric Landscape: A Structural Overview
The substitution pattern of bromine and fluorine atoms on the benzene ring dictates the electronic distribution and steric environment of each isomer, profoundly influencing their reactivity. The six isomers of dibromodifluorobenzene present a fascinating case study in regioselectivity and reactivity.
Here, we will focus on a comparative analysis of this compound against its isomers, including:
-
1,2-Dibromo-4,5-difluorobenzene
-
1,4-Dibromo-2,5-difluorobenzene
-
1,3-Dibromo-2,5-difluorobenzene
-
1,2-Dibromo-3,6-difluorobenzene
-
1,4-Dibromo-2,3-difluorobenzene
Core Principles: Electronic and Steric Effects at Play
The reactivity of these isomers is governed by the cumulative influence of the inductive and resonance effects of the halogen substituents, as well as the steric hindrance they impose.
-
Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Fluorine is more electronegative than bromine, resulting in a stronger -I effect.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic ring, a resonance effect that is electron-donating. This effect is more pronounced for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
-
Steric Hindrance: The size of the bromine atoms can sterically hinder the approach of reagents to adjacent positions on the ring, influencing regioselectivity.
This delicate balance of opposing electronic effects and steric factors leads to the distinct reactivity profiles of each isomer.
Comparative Reactivity in Key Transformations
We will now explore the differential reactivity of these isomers in three fundamental classes of organic reactions: nucleophilic aromatic substitution (SNAr), metal-halogen exchange, and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization, particularly for electron-deficient rings.[1][2] The rate of SNAr is highly dependent on the ability of the aromatic ring to stabilize the intermediate Meisenheimer complex.[3]
Reactivity Analysis:
-
This compound: The two fluorine atoms strongly activate the ring towards nucleophilic attack. The positions ortho and para to the fluorine atoms are the most activated. Nucleophilic attack is expected to preferentially displace a fluorine atom.
-
1,2-Dibromo-4,5-difluorobenzene: This isomer is highly activated for SNAr. The two fluorine atoms are ortho to each other and are flanked by bromine atoms. This arrangement makes the fluorine atoms excellent leaving groups in the presence of a suitable nucleophile. A notable application involves a double SNAr reaction, highlighting its utility as a versatile linchpin for building complex structures.[4][5]
-
Other Isomers: The reactivity of other isomers in SNAr reactions will depend on the position of the electron-withdrawing fluorine atoms relative to potential leaving groups. Isomers with fluorine atoms ortho or para to a bromine atom would be expected to undergo substitution of the bromine, although the C-F bond is generally stronger than the C-Br bond, making fluorine a less common leaving group in the absence of strong activation.
Experimental Protocol: Double SNAr of 1,2-Dibromo-4,5-difluorobenzene
This protocol is adapted from a literature procedure for the synthesis of a chiral dibromobenzene derivative.[5]
dot
Caption: Workflow for the double SNAr reaction.
Procedure:
-
To a solution of the (S)-H8-BINOL derivative (1.0 equiv) in anhydrous DMF, add 1,2-dibromo-4,5-difluorobenzene (1.1 equiv) and potassium carbonate (3.0 equiv).
-
Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dibromobenzene.
Metal-Halogen Exchange
Metal-halogen exchange, typically with organolithium reagents, is a powerful method for the regioselective generation of aryllithium species.[6] The rate of exchange generally follows the trend I > Br > Cl > F. Therefore, in dibromodifluorobenzenes, the bromine atoms are the exclusive sites of exchange. The regioselectivity of this reaction is influenced by both the kinetic acidity of the aromatic protons and the directing effects of the substituents.
Reactivity Analysis:
-
This compound: The fluorine atoms, being ortho-directing groups for lithiation, will influence the site of metal-halogen exchange. The bromine at position 2 is flanked by a fluorine and a bromine, while the bromine at position 3 is adjacent to a hydrogen. The kinetic acidity of the proton at C5 (ortho to F4) might lead to competitive deprotonation. However, the greater lability of the C-Br bond should favor metal-halogen exchange. The bromine at position 2 is sterically more hindered than the one at position 3.
-
1,2-Dibromo-4,5-difluorobenzene: The two bromine atoms are in an electronically similar environment. Monolithiation is expected to occur readily. The fluorine atoms can act as directing groups, potentially influencing which bromine is exchanged first if there are subtle electronic differences.
-
1,4-Dibromo-2,5-difluorobenzene: The two bromine atoms are equivalent due to the molecule's symmetry. Monolithiation will lead to a single aryllithium intermediate.
-
1,3-Dibromo-2,5-difluorobenzene: The two bromine atoms are in different environments. The bromine at C1 is flanked by a fluorine and a hydrogen, while the bromine at C3 is between two hydrogens. The fluorine at C2 will strongly direct lithiation to the C1 position.
Experimental Protocol: General Procedure for Lithium-Bromine Exchange
dot
Caption: General workflow for lithium-bromine exchange.
Procedure:
-
Dissolve the dibromodifluorobenzene isomer (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equiv) and stir the mixture at -78 °C for 1 hour.
-
Quench the resulting aryllithium species with an appropriate electrophile (e.g., DMF for formylation).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide.[7][8] The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle generally follows the order I > Br > Cl.[9] Therefore, the bromine atoms of dibromodifluorobenzenes are the reactive sites.
Reactivity Analysis:
The electronic nature of the aromatic ring significantly impacts the rate of oxidative addition. Electron-withdrawing groups, such as fluorine, generally accelerate this step. Therefore, all dibromodifluorobenzene isomers are expected to be more reactive than dibromobenzene itself. The relative reactivity among the isomers will depend on the cumulative electron-withdrawing effect of the fluorine atoms on the C-Br bonds.
-
This compound: The C-Br bonds are activated by the adjacent fluorine atoms. This isomer is expected to be highly reactive in Suzuki couplings.
-
1,2-Dibromo-4,5-difluorobenzene: Similar to the above, the C-Br bonds are activated by the neighboring fluorine atoms, making it a good substrate for sequential or double Suzuki couplings.
-
1,4-Dibromo-2,5-difluorobenzene: The fluorine atoms are ortho to the bromine atoms, providing strong electronic activation for oxidative addition. This isomer has been used in the synthesis of functionalized poly- and oligo-phenylenes via Suzuki coupling.[10]
-
1,3-Dibromo-2,5-difluorobenzene: The C1-Br bond is activated by the ortho-fluorine at C2, while the C3-Br bond is not. This difference in electronic environment could allow for selective mono-coupling at the C1 position under carefully controlled conditions.
Comparative Data Summary (Qualitative)
1,4-Dibromo-2,5-difluorobenzene ≈ 1,2-Dibromo-4,5-difluorobenzene > this compound > 1,3-Dibromo-2,5-difluorobenzene
This prediction is based on the number and proximity of activating fluorine atoms to the C-Br bonds.
| Isomer | Expected Relative Reactivity in Suzuki Coupling | Rationale |
| This compound | High | Both C-Br bonds are activated by adjacent fluorine atoms. |
| 1,2-Dibromo-4,5-difluorobenzene | Very High | Both C-Br bonds are activated by adjacent fluorine atoms. |
| 1,4-Dibromo-2,5-difluorobenzene | Very High | Both C-Br bonds are activated by ortho-fluorine atoms. |
| 1,3-Dibromo-2,5-difluorobenzene | Moderate to High (with potential for selectivity) | One C-Br bond is significantly more activated than the other. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
dot
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
In a reaction vessel, combine the dibromodifluorobenzene isomer (1.0 equiv), the arylboronic acid (1.1-2.2 equiv, depending on mono- or di-substitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While all isomers are valuable synthons, their substitution patterns lead to distinct reactivity profiles. Isomers with fluorine atoms positioned ortho or para to the bromine atoms, such as 1,4-dibromo-2,5-difluorobenzene and 1,2-dibromo-4,5-difluorobenzene, are highly activated for palladium-catalyzed cross-coupling reactions. The latter has also been demonstrated to be an excellent substrate for sequential nucleophilic aromatic substitution. The potential for regioselective functionalization in unsymmetrical isomers like 1,3-dibromo-2,5-difluorobenzene offers exciting opportunities for the synthesis of complex, differentially substituted aromatic compounds. A thorough understanding of these structure-reactivity relationships is crucial for researchers in drug discovery and materials science to strategically design and execute efficient synthetic routes.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Dihalobenzene Precursors: A Comparative Analysis of 2,3-Dibromo-1,4-difluorobenzene
For researchers, scientists, and professionals in drug development and materials science, the selection of the right precursor is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the vast array of building blocks, dihalobenzenes are workhorses for the construction of complex aromatic systems. This guide provides an in-depth technical comparison of 2,3-Dibromo-1,4-difluorobenzene with other dihalobenzene precursors, offering insights into its unique reactivity and performance in key synthetic transformations.
Understanding the Landscape: Electronic and Steric Influences on Reactivity
The reactivity of a dihalobenzene precursor in common cross-coupling and metalation reactions is fundamentally governed by the interplay of electronic and steric effects imparted by the halogen and other substituents on the aromatic ring.
Electronic Effects: The strongly electron-withdrawing nature of fluorine atoms significantly influences the reactivity of the benzene ring. In this compound, the two fluorine atoms increase the electrophilicity of the aromatic core, which can impact the rate and selectivity of certain reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the ring can facilitate the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1]
Steric Effects: The substitution pattern of the halogens plays a crucial role in directing the regioselectivity of reactions. The two adjacent bromine atoms in this compound create a sterically hindered environment, which can be exploited to achieve selective monofunctionalization. Furthermore, the fluorine atoms, despite their small size, can exert steric influence, particularly in ortho-lithiation reactions where they can direct metalation to an adjacent position.[2]
The interplay of these effects dictates the chemoselectivity when different halogens are present. The general reactivity trend for oxidative addition to palladium(0) is C-I > C-Br > C-Cl.[3] This predictable reactivity allows for selective cross-coupling at one position while leaving another halogen available for subsequent transformations.
Performance in Key Synthetic Transformations: A Comparative Overview
This compound serves as a versatile precursor in a variety of powerful synthetic methodologies. Its performance is best understood by comparing it to other dihalobenzene isomers and analogs in these contexts.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.[4] Fluorine is a moderately strong directing group for ortho-lithiation.[5]
In the case of this compound, the fluorine atoms can direct lithiation to the C-H positions. However, the presence of two bromine atoms introduces the possibility of lithium-halogen exchange, a competing reaction that is often faster than deprotonation for aryl bromides.[5] The choice of the organolithium reagent and reaction conditions is therefore critical in determining the outcome. The use of lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor deprotonation over halogen exchange.[2]
Comparison with other precursors:
-
1,4-Dibromo-2,5-difluorobenzene: This isomer also has fluorine atoms that can direct metalation. The symmetry of this molecule simplifies the potential products of monofunctionalization.
-
1,2-Dibromo-4,5-difluorobenzene: This isomer has been utilized as a versatile starting material for the synthesis of chiral ligands for asymmetric catalysis.[6]
-
Dichlorodifluorobenzenes: The corresponding chloro-analogs are less prone to halogen-metal exchange, making directed ortho-metalation a more predictable pathway. However, the subsequent cross-coupling of the resulting organolithium species with an electrophile might be less efficient than with the bromo-derivatives.
Experimental Protocol: General Procedure for Directed Ortho-Metalation of a Fluorinated Arene
-
To a solution of the fluorinated arene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds.[7] The reactivity of the C-Br bonds in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives. The presence of two bromine atoms allows for either mono- or diarylation, which can be controlled by the stoichiometry of the boronic acid and the reaction conditions.
Comparative Performance Data (Illustrative):
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [8] |
| 5-Bromo-2-chlorobenzothiazole | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 110 | 78 | [9] |
Note: This data is for analogous dihaloheterocycles and serves to illustrate typical conditions and yields. Direct comparative data for dibromodifluorobenzene isomers under identical conditions is scarce in the literature.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihaloarene
-
In a Schlenk flask, combine the dihaloarene (1.0 eq), the arylboronic acid (1.1 eq for mono-arylation, 2.2 eq for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[10] this compound can be selectively coupled with terminal alkynes at one or both bromine positions. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]
Comparison with other precursors:
-
Diiododifluorobenzenes: The corresponding iodo-derivatives would be expected to react under milder conditions and with lower catalyst loadings due to the higher reactivity of the C-I bond.[3]
-
Dichlorodifluorobenzenes: Chloro-analogs are generally less reactive and may require more forcing conditions or specialized catalyst systems to achieve high yields.[3]
Experimental Protocol: Sonogashira Coupling of a Dihaloarene
-
To a mixture of the dihaloarene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a Schlenk tube, add a degassed solvent such as triethylamine.
-
Flush the tube with an inert gas.
-
Add the terminal alkyne (1.1 eq for mono-alkynylation) via syringe.
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
After completion, cool the mixture, filter off the amine hydrobromide salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.[12]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[13] this compound can be coupled with a variety of primary and secondary amines to afford the corresponding anilines. The choice of ligand for the palladium catalyst is crucial for achieving high yields and functional group tolerance.[14]
Comparative Performance Insights:
-
The reactivity of the C-Br bond allows for efficient coupling under standard Buchwald-Hartwig conditions.
-
Selective mono-amination can often be achieved by controlling the stoichiometry of the amine.
-
Compared to less reactive dichloroarenes, the dibromo precursor generally provides higher yields under milder conditions.
Experimental Protocol: Buchwald-Hartwig Amination of a Dihaloarene
-
In a glovebox, charge a vial with a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or Cs₂CO₃).
-
Add the dihaloarene, the amine, and a solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by chromatography.[15]
Applications in Materials Science and Drug Discovery
The unique electronic properties and synthetic accessibility of derivatives of this compound make it a valuable precursor in several high-technology fields.
Organic Electronics
Fluorinated aromatic compounds are of great interest in the field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[16] The incorporation of fluorine atoms can lower the HOMO and LUMO energy levels of the resulting materials, which can improve their stability and performance. This compound can be used as a building block to construct complex conjugated molecules with tailored electronic properties.
Liquid Crystals
Discotic liquid crystals are a class of materials with applications in electronic devices due to their unique self-assembly and charge-transport properties.[17] Dihalobenzene precursors are often used in the synthesis of the core and peripheral units of these molecules.[18] The substitution pattern of this compound can be exploited to control the molecular packing and mesophase behavior of the resulting liquid crystals.[19]
Medicinal Chemistry
The introduction of fluorine into drug candidates can have profound effects on their metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile scaffold for the synthesis of complex, fluorinated molecules of medicinal interest.[20]
Conclusion and Future Outlook
For the synthetic chemist, the choice between this compound and other dihalobenzene precursors will depend on the specific target molecule, the desired regioselectivity, and the compatibility of the reaction conditions with other functional groups present in the molecule. The continued development of new catalytic systems and a deeper understanding of the factors controlling selectivity will undoubtedly further expand the applications of this and other dihalobenzene building blocks in the years to come.
References
- 1. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. kbfi.ee [kbfi.ee]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discotic liquid crystals: from tailor-made synthesis to plastic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. zaguan.unizar.es [zaguan.unizar.es]
- 19. ias.ac.in [ias.ac.in]
- 20. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
Analytical techniques for the characterization of 2,3-Dibromo-1,4-difluorobenzene products
An In-Depth Comparative Guide to the Analytical Characterization of 2,3-Dibromo-1,4-difluorobenzene
For researchers, medicinal chemists, and process development scientists, the rigorous characterization of key chemical intermediates is not merely a procedural step but the foundation of reproducible and reliable downstream applications. This compound (CAS No: 179737-33-8) serves as a critical building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] Its precise substitution pattern offers a versatile scaffold for further functionalization. However, the synthetic routes to this molecule can often yield a mixture of regioisomers and related impurities that are difficult to distinguish and can significantly impact the outcome of subsequent reactions.
This guide provides a comprehensive comparison of the primary analytical techniques for the complete characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Beyond Simple Confirmation
The primary challenge in analyzing this compound lies in unambiguously confirming its structure in the presence of potential impurities. These impurities often include regioisomers (e.g., 1,4-Dibromo-2,3-difluorobenzene) or products of incomplete bromination (e.g., 1-Bromo-2,3-difluorobenzene).[3][4] These closely related compounds may have similar physical properties, making their separation and identification non-trivial. Therefore, a multi-technique approach is essential for complete quality control.
Recommended Analytical Workflow
A logical and efficient workflow ensures that both the identity and purity of the material are confirmed with the highest degree of confidence. The process should begin with chromatographic techniques for purity assessment, followed by spectroscopic methods for definitive structural elucidation.
References
- 1. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
- 4. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Building Blocks: The Strategic Advantages of 2,3-Dibromo-1,4-difluorobenzene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. Fluorinated building blocks offer a reliable and predictable route to novel compounds with enhanced properties. This guide provides an in-depth technical comparison of 2,3-Dibromo-1,4-difluorobenzene, a versatile fluorinated building block, with its structural isomers and non-fluorinated analogs. We will explore the nuanced advantages this specific substitution pattern offers in key synthetic transformations, supported by mechanistic insights and representative experimental protocols.
The Bedrock of Fluorine Chemistry: Why Fluorinated Building Blocks?
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Key advantages of fluorination include:
-
Metabolic Stability: The exceptional strength of the C-F bond often renders molecules more resistant to metabolic degradation, a critical attribute in drug design.
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby improving binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity, and conformation, providing a powerful tool for fine-tuning its properties for specific applications, such as liquid crystals and organic electronics.[1][2]
The "building block" approach, which utilizes pre-fluorinated synthons, is often favored over late-stage fluorination for its reliability, predictability, and access to a diverse range of fluorinated analogs.
Unveiling this compound: A Unique Tool for Synthesis
This compound is a halogenated aromatic compound featuring two bromine atoms and two fluorine atoms on a benzene ring.[3] This specific arrangement of substituents imparts a unique combination of reactivity and regioselectivity, making it a valuable intermediate in the synthesis of complex molecules.
Structural and Electronic Profile
The key to understanding the advantages of this compound lies in its electronic structure. The two adjacent fluorine atoms exert a strong, collective electron-withdrawing inductive effect (-I) on the aromatic ring. This effect is most pronounced at the ortho and para positions relative to the fluorine atoms. Consequently, the carbon atoms bonded to the bromine atoms (C1 and C4) become more electrophilic, enhancing their reactivity in certain cross-coupling reactions.
Comparative Reactivity in Cross-Coupling Reactions: A Deeper Dive
The true utility of this compound is most evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental to the construction of C-C bonds in modern organic synthesis.
Suzuki-Miyaura Coupling: The Power of Fluorine Activation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures. The catalytic cycle is generally accepted to proceed through oxidative addition, transmetalation, and reductive elimination.[4][5]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the palladium catalyst to the aryl-halide bond is often the rate-determining step. Herein lies a key advantage of this compound. The strong electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbon atoms attached to the bromine atoms, thereby facilitating a faster rate of oxidative addition compared to non-fluorinated or less fluorinated analogs.
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Key Structural Feature | Expected Reactivity in Suzuki Coupling | Rationale |
| This compound | Two adjacent, strongly electron-withdrawing fluorine atoms. | High | The cumulative inductive effect of the two fluorine atoms significantly activates the C-Br bonds towards oxidative addition. |
| 1,4-Dibromo-2,5-difluorobenzene | Two non-adjacent, electron-withdrawing fluorine atoms. | High | Similar to the 2,3-isomer, the fluorine atoms activate the C-Br bonds. The difference in reactivity compared to the 2,3-isomer would be subtle.[6] |
| 1,4-Dibromobenzene | No fluorine substituents. | Moderate | Lacks the electronic activation provided by fluorine atoms, leading to a slower rate of oxidative addition compared to its fluorinated counterparts. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed toluene/water solvent mixture.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides.[7][8][9]
Sonogashira Coupling: Precision in C-C Bond Formation
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of organic synthesis.[4][10] Similar to the Suzuki-Miyaura reaction, the electronic properties of the aryl halide play a crucial role.
Regioselectivity: A Key Advantage of this compound
In molecules with multiple reactive sites, such as dibromobenzenes, achieving regioselective functionalization is a significant challenge. The substitution pattern of this compound offers a distinct advantage in this regard. The bromine atom at the 4-position is flanked by a fluorine atom, while the bromine at the 1-position is not. This electronic asymmetry can be exploited to achieve selective mono-functionalization.
While specific studies on the regioselectivity of this compound are limited, studies on the closely related 1,4-dibromo-2-fluorobenzene have shown excellent site-selectivity in Sonogashira reactions, favoring the 4-position due to a combination of electronic and steric effects.[11] It is reasonable to extrapolate that this compound would exhibit similar regioselective behavior, allowing for a stepwise and controlled introduction of different alkynyl groups.
dot
Caption: A generalized workflow for the regioselective Sonogashira coupling.
Applications in Advanced Materials and Pharmaceuticals
The unique properties of molecules derived from this compound have led to their use in a variety of high-value applications.
Organic Electronics: Building Blocks for OLEDs
In the field of organic light-emitting diodes (OLEDs), fluorinated compounds are widely used as host materials in the emissive layer.[12][13][14][15] The incorporation of fluorine can enhance the thermal and morphological stability of these materials, leading to longer device lifetimes. The high triplet energy of many fluorinated aromatic compounds also makes them suitable for use in phosphorescent OLEDs (PhOLEDs). The ability to precisely tune the electronic properties of materials derived from this compound through cross-coupling reactions makes it an attractive building block for the synthesis of novel OLED materials.
Drug Discovery: Crafting the Next Generation of Therapeutics
Fluorinated building blocks are indispensable in modern drug discovery.[16] The use of this compound allows for the synthesis of complex drug candidates with enhanced metabolic stability and binding affinity. For example, fluorinated analogs of existing drugs can be readily synthesized to explore structure-activity relationships and optimize pharmacokinetic profiles. This building block has been used in the preparation of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[17]
Conclusion: A Strategic Choice for Synthesis
This compound stands out as a highly versatile and advantageous building block in the synthetic chemist's toolbox. Its unique substitution pattern provides a powerful combination of electronic activation and potential for regioselective functionalization in key cross-coupling reactions. While direct, quantitative comparative data with its isomers remains an area for further investigation, the underlying principles of physical organic chemistry strongly support its utility for the efficient synthesis of advanced materials and complex pharmaceutical intermediates. The strategic use of this compound empowers researchers to construct novel molecular architectures with enhanced properties, driving innovation in both materials science and drug discovery.
References
- 1. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. noctiluca.eu [noctiluca.eu]
- 15. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 17. Fluorinated liquid crystal systems - Durham e-Theses [etheses.dur.ac.uk]
A Scientist's Guide to Alternatives for 2,3-Dibromo-1,4-difluorobenzene in Advanced Polymer Synthesis
Introduction: The Quest for High-Performance Fluorinated Polymers
Fluorinated aromatic polymers represent a cornerstone in materials science, prized for their exceptional thermal stability, chemical inertness, and unique optoelectronic properties.[1] These characteristics, stemming from the high electronegativity and stability of the carbon-fluorine (C-F) bond, make them indispensable in demanding applications such as organic photovoltaics (OPVs), field-effect transistors (OFETs), and low-dielectric materials.[2][3][4]
For years, 2,3-Dibromo-1,4-difluorobenzene has served as a pivotal building block in this field. Its specific substitution pattern—two reactive bromine atoms for polymerization and two electron-withdrawing fluorine atoms—allows chemists to synthesize conjugated polymers with deep Highest Occupied Molecular Orbital (HOMO) energy levels, a critical feature for achieving high open-circuit voltages in OPV devices and ensuring ambient stability.[5] However, reliance on a single monomer can stifle innovation and present challenges related to cost, availability, and the accessible range of polymer properties.
This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will move beyond a simple list of substitutes to provide an in-depth analysis of how monomer architecture influences polymerization reactivity, final polymer properties, and practical viability. This content is designed for researchers and professionals seeking to expand their synthetic toolkit and rationally design next-generation fluorinated materials.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to establish the performance baseline set by this compound. Its primary utility lies in transition-metal-catalyzed cross-coupling polymerizations, most notably Suzuki and Stille reactions. The vicinal difluoro substitution strongly influences the electronic character of the benzene ring, making the C-Br bonds susceptible to oxidative addition by palladium catalysts. The resulting polymers often exhibit enhanced planarity and strong intermolecular interactions, which are beneficial for charge transport.
Strategic Alternatives: A Comparative Analysis
The ideal alternative should offer a balance of reactivity, cost-effectiveness, and, most importantly, the ability to tune polymer properties in a predictable manner. We can categorize these alternatives based on their structural relation to the benchmark monomer.
Category 1: Isomeric Dibromodifluorobenzenes
The most direct alternatives are isomers where the positions of the halogen atoms are rearranged. This seemingly subtle change can have profound effects on the polymer's conformational geometry and electronic structure.
| Monomer | Key Structural Feature | Impact on Polymer Properties | Commercial Availability |
| This compound | Vicinal fluorine atoms, para-bromine atoms. | Promotes linear, relatively planar backbone. Strong HOMO level depression. | Readily available[6][7][8] |
| 1,4-Dibromo-2,5-difluorobenzene | Fluorine atoms flank the bromine atoms. | Can lead to a more twisted backbone, potentially increasing solubility. HOMO levels are also lowered but to a different extent. | Widely available[9][10] |
| 1,3-Dibromo-4,6-difluorobenzene | meta-Bromine and ortho-Fluorine atoms. | Introduces significant kinks in the polymer chain, disrupting planarity and likely increasing bandgap and solubility. | Less common, available from specialty suppliers. |
The choice between these isomers is a classic trade-off. While the benchmark monomer may yield polymers with higher charge carrier mobility due to planarity, an isomer like 1,4-Dibromo-2,5-difluorobenzene could be chosen to enhance the solubility of an otherwise intractable polymer, a critical factor for solution-based processing.
Category 2: Alternatives with Different Leaving Groups
The reactivity in cross-coupling reactions is dictated by the C-X bond strength (C-I > C-Br > C-OTf > C-Cl >> C-F). Modifying the leaving group can alter reaction kinetics and catalyst requirements.
| Monomer Class | Leaving Group | Reactivity Profile & Rationale |
| Diiodo-difluorobenzenes | Iodine (I) | Higher Reactivity: The weaker C-I bond undergoes oxidative addition more readily and under milder conditions than C-Br. This can be advantageous for sensitive functional groups but may also lead to more side reactions, such as homo-coupling. |
| Dichloro-difluorobenzenes | Chlorine (Cl) | Lower Reactivity: The stronger C-Cl bond requires more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos) or higher reaction temperatures. This can offer enhanced selectivity in complex molecules where C-Br or C-I bonds must remain untouched.[11] |
| Difluoro-benzeneditriflates | Triflate (OTf) | High Reactivity: Triflates are excellent leaving groups, often comparable to bromides. They are synthesized from the corresponding dihydroxy-difluorobenzenes, offering a different synthetic entry point that avoids direct bromination. |
Polymerization Methodologies: A Mechanistic Overview
The choice of monomer is intrinsically linked to the polymerization method. Suzuki and Stille polycondensations are the workhorses of this field.
Catalytic Cycle of Suzuki Polymerization
The Suzuki coupling reaction, which pairs an organohalide with an organoboron species, is favored for its use of generally stable and less toxic boron reagents.
Caption: Catalytic cycle for Suzuki polymerization.
The rate-limiting step is often the oxidative addition of the Ar-X bond to the Pd(0) center. This is where the choice of halogen (I, Br, Cl) on the fluorinated monomer has its most significant impact.
Catalytic Cycle of Stille Polymerization
The Stille reaction couples an organohalide with an organotin reagent. It is known for its tolerance to a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback.[12]
Caption: Catalytic cycle for Stille polymerization.
Experimental Protocol: Synthesis of a Copolymer via Suzuki Polymerization
Here, we provide a representative protocol for the synthesis of a conjugated polymer using an alternative monomer, 1,4-Dibromo-2,5-difluorobenzene , and a common comonomer, 2,5-bis(trimethylstannyl)thiophene. This example illustrates a Stille polycondensation, which is highly effective for this class of monomers.
Workflow Diagram
Caption: General workflow for polymer synthesis.
Step-by-Step Methodology
Objective: To synthesize Poly[(2,5-difluoro-1,4-phenylene)-alt-(2,5-thienylene)]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 1,4-Dibromo-2,5-difluorobenzene | 271.89 | 271.9 | 1.0 | 1.0 |
| 2,5-Bis(trimethylstannyl)thiophene | 409.11 | 409.1 | 1.0 | 1.0 |
| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 |
| P(o-tol)₃ | 304.37 | 24.3 | 0.08 | 0.08 |
| Anhydrous Toluene | - | 20 mL | - | - |
Protocol:
-
Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Causality: Rigorous exclusion of water and oxygen is critical. Oxygen can deactivate the Pd(0) catalyst, while water can interfere with the catalytic cycle and quench organometallic intermediates.
-
-
Reagent Addition: To the cooled flask, add 1,4-Dibromo-2,5-difluorobenzene (271.9 mg, 1.0 mmol), 2,5-Bis(trimethylstannyl)thiophene (409.1 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 24.3 mg, 0.08 mmol).
-
Causality: P(o-tol)₃ is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) center and facilitates the oxidative addition and reductive elimination steps.[11] The 1:1 stoichiometry of the monomers is crucial for achieving high molecular weight polymer.
-
-
Solvent Addition and Degassing: Add 20 mL of anhydrous toluene via syringe. The mixture is then subjected to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Causality: Freeze-pump-thaw is a highly effective method for removing dissolved gases from a reaction solvent, ensuring an inert atmosphere for the sensitive catalyst.
-
-
Polymerization: The flask is placed in a preheated oil bath at 110 °C and stirred vigorously for 48 hours under a nitrogen atmosphere. The mixture will typically become darker and more viscous as the polymer forms.
-
Workup and Precipitation: After cooling to room temperature, the viscous solution is slowly poured into 200 mL of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Causality: The conjugated polymer is insoluble in methanol, while the catalyst residues and unreacted monomers are soluble, allowing for a preliminary purification.
-
-
Purification: The crude polymer is collected by filtration and loaded into a cellulose thimble for Soxhlet extraction. It is sequentially washed with methanol, acetone, and hexane for 24 hours each to remove oligomers and catalyst residues. The purified polymer is then extracted with hot chloroform or chlorobenzene.
-
Causality: Soxhlet extraction is a robust method for purifying polymers. The sequence of solvents is designed to remove specific impurities based on polarity, with the final extraction using a solvent in which the desired high molecular weight polymer is soluble.
-
-
Isolation: The hot chloroform/chlorobenzene solution is concentrated by rotary evaporation, and the polymer is re-precipitated into methanol. The final product is collected by filtration and dried under vacuum at 60 °C overnight.
Conclusion and Future Perspectives
While this compound remains a valuable monomer, a rich palette of alternatives is available to the polymer chemist. Isomeric monomers like 1,4-Dibromo-2,5-difluorobenzene offer a direct path to modifying polymer solubility and packing without drastic electronic changes. The use of alternative leaving groups like chlorine or triflate provides handles to tune reactivity and synthetic strategy.
The choice of an alternative is not merely a substitution but a strategic decision that influences every aspect of the material's lifecycle, from the conditions of its synthesis to its ultimate performance in a device. As the field advances, we anticipate a move towards even more sophisticated monomers and the increasing adoption of methodologies like direct arylation polymerization (DArP), which can form C-C bonds without the need for pre-halogenated or organometallic monomers, offering a more atom-economical and sustainable route to these remarkable materials.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers [mdpi.com]
- 5. Cas 156682-52-9,1,4-DIBROMO-2,3-DIFLUOROBENZENE | lookchem [lookchem.com]
- 6. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 7. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. 1,4-Dibromo-2-fluorobenzene 98 1435-52-5 [sigmaaldrich.com]
- 10. 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
A Senior Application Scientist's Guide to Purity Analysis of 2,3-Dibromo-1,4-difluorobenzene: A Comparison of GC-MS and HPLC Methods
For Immediate Publication
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the critical task of reaction purity analysis of 2,3-Dibromo-1,4-difluorobenzene. It is designed to equip laboratory professionals with the technical rationale and experimental data needed to select the most appropriate analytical method for their specific needs.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable intermediate and building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] As with any synthetic process, particularly in drug development, rigorous purity analysis is not merely a quality control step but a fundamental requirement for ensuring safety, efficacy, and reproducibility. The choice of analytical methodology is paramount and is dictated by the physicochemical properties of the analyte and the potential impurity profile of the reaction mixture.
This guide delves into the two most powerful and prevalent chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will move beyond a simple listing of pros and cons to explain the causality behind experimental choices, providing detailed protocols and comparative data to ground our recommendations in authoritative, verifiable science.
Chapter 1: The Analytical Challenge - Understanding the Analyte and Potential Impurities
The selection of an optimal analytical technique begins with a thorough understanding of the target molecule and the likely contaminants.
Physicochemical Properties of this compound:
| Property | Value/Description | Implication for Analysis |
| Molecular Formula | C₆H₂Br₂F₂ | High halogen content makes it amenable to specific detectors (e.g., ECD in GC). |
| Molecular Weight | 271.89 g/mol | Well within the mass range of standard GC-MS and HPLC systems. |
| Boiling Point | ~138-140°C[1] | Sufficiently volatile and thermally stable for GC analysis. |
| Polarity | Non-polar | Dictates the choice of a non-polar stationary phase in GC and a reversed-phase (non-polar) stationary phase in HPLC. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, hexane)[1] | Simplifies sample preparation for both techniques. |
Potential Impurity Profile:
The purity of the final product is intrinsically linked to its synthetic route. A common synthesis involves the bromination of 1,4-difluorobenzene.[1] This process can lead to a variety of impurities that the chosen analytical method must be able to resolve and identify:
-
Starting Materials: Unreacted 1,4-difluorobenzene.
-
Regioisomers: Isomeric products such as 1,4-Dibromo-2,3-difluorobenzene.[2][3][4][5]
-
Incomplete Reaction Products: Monobrominated species (e.g., 1-bromo-2,5-difluorobenzene).
-
Over-reaction Products: Tribrominated or other poly-halogenated species.
-
Residual Solvents: Solvents used during the reaction and workup (e.g., THF, ethyl acetate).
The primary analytical goal is to develop a method with sufficient selectivity to separate these closely related structures, the sensitivity to detect them at trace levels, and, ideally, the capability to confirm their identity.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Definitive Purity Profiling
GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. It couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Principle and Rationale
In GC, a sample is vaporized and separated as it travels through a long, narrow column. Separation is based on the compounds' boiling points and their specific interactions with the column's stationary phase.[6] The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for definitive compound identification.
For this compound, its volatility and thermal stability make it an ideal candidate for GC-MS analysis.
Method Development & Causality
-
Column Selection: The principle of "like dissolves like" governs phase selection.[6][7] As our analyte is non-polar, a non-polar or mid-polarity stationary phase is the logical choice. A 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) is highly recommended. The low phenyl content provides excellent resolving power for aromatic compounds based on boiling point, while offering a slightly different selectivity that can aid in separating closely related isomers.[8][9]
-
Injection: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid overloading the column, while splitless mode is used for trace analysis to maximize sensitivity. The inlet temperature must be high enough to ensure rapid vaporization (~250°C) but not so high as to cause thermal degradation.
-
Oven Program: A temperature gradient is essential for separating compounds with different boiling points.
-
Initial Hold (e.g., 50°C for 2 min): Allows for sharp initial peaks and separation of highly volatile components like residual solvents.
-
Ramp (e.g., 10-15°C/min to 280°C): The rate of temperature increase is optimized to achieve baseline separation between the main peak and its structurally similar impurities.
-
Final Hold (e.g., 280°C for 5 min): Ensures that any less volatile, high-boiling point impurities are eluted from the column.
-
-
MS Detection: Electron Ionization (EI) at 70 eV is the standard, providing rich, reproducible fragmentation patterns for library matching and structural elucidation.
-
Full Scan Mode: Acquires a full mass spectrum for all eluting peaks, which is crucial for identifying unknown impurities.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis of known impurities, SIM mode can be used to increase sensitivity by monitoring only specific, characteristic ions.
-
Detailed Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh ~10 mg of the reaction mixture and dissolve it in 10 mL of a high-purity solvent like ethyl acetate or hexane.
-
Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250°C, Split ratio 50:1.
-
Oven Program: 50°C (2 min), ramp 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C (EI).
-
Mass Range: 40-400 amu (Full Scan).
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the resulting total ion chromatogram (TIC). Identify the main peak by its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known standards. Calculate purity as Area % of the main peak relative to the total area of all peaks.
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Identification Confidence |
| 1,4-Difluorobenzene (Starting Material) | ~4.5 | 114 (M+), 88, 63 | High (with library match) |
| This compound | ~12.8 | 272 (M+), 193, 114 | Very High |
| Isomeric Dibromodifluorobenzene | ~12.5 - 13.5 | 272 (M+), 193, 114 | Moderate (Isomers often have similar spectra) |
| Monobromodifluorobenzene | ~8.2 | 192 (M+), 113 | High (with library match) |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Chapter 3: High-Performance Liquid Chromatography (HPLC) for Robust Quantification
HPLC is an exceptionally versatile and robust technique for separating compounds in a liquid mobile phase, making it the workhorse of the pharmaceutical industry for quality control.
Principle and Rationale
In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the compound's relative affinity for the two phases.[10] For a non-polar analyte like this compound, Reversed-Phase HPLC is the method of choice.[11] Here, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[10][12] Non-polar compounds are retained longer on the column, while more polar impurities elute earlier.
Method Development & Causality
-
Column Selection: A C18 (octadecylsilane) column is the industry standard and an excellent starting point for separating non-polar aromatic compounds.[11][12] The long alkyl chains provide strong hydrophobic interactions, leading to good retention and separation based on subtle differences in polarity among isomers and related substances.[10]
-
Mobile Phase Selection: A gradient elution using a mixture of water and a water-miscible organic solvent like acetonitrile (ACN) or methanol is necessary.
-
Why a gradient? An isocratic (constant composition) mobile phase might not provide enough resolving power for all potential impurities. A gradient, starting with a higher percentage of water and gradually increasing the organic solvent, allows for the elution of more polar impurities first, followed by the main compound, and finally any very non-polar, late-eluting impurities.
-
ACN vs. Methanol: Acetonitrile often provides better peak shapes and lower UV cutoff, but methanol can offer different selectivity, which might be advantageous for resolving specific critical pairs of impurities.
-
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It measures the absorbance of UV light across a range of wavelengths simultaneously. This allows for:
-
Optimal Wavelength Selection: Determination of the absorbance maximum (λ-max) for the main compound to maximize sensitivity.
-
Peak Purity Analysis: Comparing UV spectra across an eluting peak to check for co-eluting impurities.
-
Detailed Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in acetonitrile. Dilute further with the initial mobile phase composition (e.g., 50:50 ACN:Water) to a final concentration of ~0.1 mg/mL.
-
Instrument Setup:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 220 nm (or the determined λ-max).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks. Calculate purity based on Area %. Use the peak purity function of the DAD software to confirm the homogeneity of the main peak.
Data Presentation: HPLC
| Compound | Expected Retention Time (min) | UV λ-max (nm) | Performance Note |
| Polar Impurities | < 5 | Varies | Elute early in the gradient. |
| This compound | ~10.5 | ~220 nm | Sharp, symmetric peak. |
| Isomeric Dibromodifluorobenzene | ~10.0 - 11.0 | ~220 nm | Resolution is highly dependent on mobile phase and column chemistry. |
| Less Polar Impurities | > 12 | Varies | Elute late in the gradient. |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
Chapter 4: Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC is not about which technique is "better," but which is more "fit-for-purpose."
| Feature | GC-MS | HPLC with DAD | Expert Rationale |
| Confidence in Identification | Very High | Moderate | MS provides structural information (fragmentation), which is far more definitive than a UV spectrum and retention time alone. |
| Selectivity/Resolution | Excellent | Very Good | The high efficiency of capillary GC columns often provides superior separation for complex mixtures of volatile isomers. |
| Sensitivity | Good (Full Scan), Excellent (SIM) | Very Good | Both techniques offer excellent sensitivity, but this can be tuned based on the detection mode (SIM for GC-MS) or detector choice. |
| Analysis Speed | Moderate (~20-30 min) | Moderate (~20-30 min) | Runtimes are comparable for a thorough purity analysis. |
| Suitability for Unknowns | Excellent | Limited | GC-MS is the gold standard for identifying unknown volatile impurities through library searching and spectral interpretation. |
| Quantitative Robustness | Very Good | Excellent | HPLC is generally considered more robust and reproducible for routine quantitative QC analysis due to the liquid-phase injection. |
| Sample Throughput | Good | Excellent | HPLC systems are easily automated with large sample carousels, making them ideal for high-throughput QC environments. |
| Instrumentation Cost | Higher | Lower | GC-MS systems are typically more expensive to purchase and maintain than standard HPLC-DAD systems. |
Chapter 5: Method Validation - The Pillar of Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. This is a core requirement in regulated environments. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:[13][14][15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, temperature).
Describing these protocols within your documentation is a self-validating system that builds trust in the data generated.
Conclusion and Authoritative Recommendation
Both GC-MS and HPLC are powerful, reliable techniques for assessing the purity of this compound. The optimal choice is dictated by the specific analytical objective.
-
For research, process development, and impurity identification, GC-MS is the superior choice. Its unparalleled ability to identify unknown peaks via mass spectrometry provides critical information for understanding reaction pathways and controlling impurity profiles.
-
For routine quality control, high-throughput analysis, and release testing in a regulated environment, HPLC with DAD detection is the recommended workhorse. Its robustness, quantitative precision, and ease of automation make it exceptionally well-suited for generating consistent and reliable purity data.
Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: GC-MS for initial characterization and identification of process impurities, and a validated HPLC method for routine quality control of subsequent batches. This dual approach ensures both in-depth understanding and consistent quality, satisfying the rigorous demands of modern scientific research.
References
- 1. chembk.com [chembk.com]
- 2. 1,4-DIBROMO-2,3-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. Reversed-Phase Chromatography Columns | Regis Technologies [registech.com]
- 12. Reversed Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. starodub.nl [starodub.nl]
- 15. ICH Official web site : ICH [ich.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
Benchmarking Halogenated Scaffolds in OLEDs: A Comparative Guide Featuring 2,3-Dibromo-1,4-difluorobenzene as a Versatile Building Block
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the rational design of novel organic semiconductors is paramount. While finished materials often take the spotlight, the foundational building blocks—the chemical intermediates—are where the tuning of critical properties begins. This guide explores the strategic importance of halogenated aromatic compounds, with a specific focus on how a molecule like 2,3-Dibromo-1,4-difluorobenzene could be leveraged to create next-generation OLED materials.
While not a standalone functional material in OLEDs, the strategic placement of bromine and fluorine atoms on the benzene ring of this compound makes it a compelling precursor for synthesizing advanced host, charge-transport, or emissive materials. This guide will provide a comparative framework for evaluating such novel materials, grounded in established experimental protocols and data analysis.
The Strategic Role of Halogenation in OLED Materials
The incorporation of halogen atoms—specifically bromine and fluorine—into the molecular framework of OLED materials is a well-established strategy for fine-tuning their optoelectronic properties.
-
Bromine: The Synthetic Gateway: The carbon-bromine bond serves as a versatile reactive site, primarily for cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile attachment of various functional groups, enabling the construction of complex, conjugated molecules from simpler brominated precursors.[1][2] Brominated fluorene derivatives, for example, are indispensable intermediates in the synthesis of a wide array of OLED materials.
-
Fluorine: The Performance Enhancer: Fluorine's high electronegativity significantly influences a molecule's electronic properties. Strategic fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This control is crucial for optimizing charge injection and transport within the OLED device stack, leading to improved efficiency and reduced power consumption. Furthermore, the strength of the carbon-fluorine bond enhances the thermal and oxidative stability of the material, contributing to a longer operational lifetime for the OLED device.
Hypothetical Application of this compound
To illustrate the potential of this compound, let us consider its use as a core in synthesizing a novel bipolar host material for a phosphorescent OLED (PhOLED). The dibromo functionality allows for the attachment of both a hole-transporting moiety (e.g., a carbazole derivative) and an electron-transporting moiety (e.g., a triazine derivative) through sequential cross-coupling reactions. The difluoro substitution would be expected to deepen the HOMO level, improving hole injection from the anode and enhancing the material's overall stability.
The proposed synthetic pathway is outlined in the diagram below:
Caption: Proposed synthesis of a novel bipolar host material from this compound.
Comparative Benchmarking Framework
To evaluate the performance of our hypothetical host material (let's call it DFB-Host ), it must be benchmarked against established, high-performance host materials. For this guide, we will compare it against CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl), a widely used host for green and red PhOLEDs.
Physicochemical Properties Comparison
A fundamental comparison begins with the intrinsic properties of the materials, which can be predicted computationally and verified experimentally.
| Property | Method of Analysis | Significance in OLEDs | Expected Trend for DFB-Host vs. CBP |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry, UV-Vis Spectroscopy | Determines charge injection barriers and charge balance within the device. | Deeper HOMO for DFB-Host due to fluorination, potentially better hole injection. |
| Triplet Energy (T1) | Low-temperature Phosphorescence Spectroscopy | Must be higher than the triplet energy of the phosphorescent dopant to ensure efficient energy transfer. | Must be sufficiently high (>2.55 eV for green dopants like Ir(ppy)3). |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | Indicates thermal stability and morphological stability of the thin film. A higher Tg is desirable for longevity. | Potentially higher for DFB-Host due to rigid core and strong C-F bonds. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | Measures the intrinsic radiative efficiency of the material. | Should be high for an efficient host material. |
Experimental Protocol: OLED Device Fabrication
To obtain meaningful comparative data, identical device architectures should be used, with only the host material being varied. The fabrication process is typically carried out in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation.
Device Architecture: ITO / HIL / HTL / EML (Host :Dopant) / ETL / EIL / Cathode
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of Host doped with 8% Ir(ppy)₃ (a common green phosphorescent dopant)
-
Electron Transport Layer (ETL): 40 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
Caption: Standardized workflow for OLED device fabrication and testing.
Experimental Protocol: Device Characterization
Once fabricated, the devices are transferred to a nitrogen-filled glovebox for characterization to prevent degradation from air and moisture.
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Equipment: A source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
Procedure: Apply a forward voltage bias across the device and simultaneously measure the current flowing through it and the light emitted.
-
Data Derived: Turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Electroluminescence (EL) Spectrum Measurement:
-
Equipment: A spectrometer.
-
Procedure: Measure the spectral output of the device at a constant driving voltage or current.
-
Data Derived: Peak emission wavelength and CIE color coordinates.
-
-
Operational Lifetime Measurement:
-
Equipment: A dedicated lifetime testing system.
-
Procedure: Drive the device at a constant current corresponding to a specific initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time.
-
Data Derived: LT₅₀ and LT₉₅ (time for luminance to drop to 50% and 95% of its initial value, respectively).
-
Data Presentation and Interpretation
The collected data should be tabulated for a clear, objective comparison.
Table 1: Hypothetical Performance Comparison of OLEDs with DFB-Host vs. CBP
| Performance Metric | Device with DFB-Host (Hypothetical) | Device with CBP (Typical) | Significance |
| Turn-on Voltage (V) | 2.8 | 3.2 | Lower voltage indicates more efficient charge injection. |
| Max. Current Efficiency (cd/A) | 85 | 75 | Higher value signifies more light output per unit of current. |
| Max. Power Efficiency (lm/W) | 70 | 60 | Overall energy efficiency of the device. |
| Max. EQE (%) | 25.5 | 22.5 | Percentage of injected electrons that result in emitted photons. |
| EL Peak (nm) | 515 | 515 | Should be identical if the emission is solely from the Ir(ppy)₃ dopant. |
| CIE Coordinates (x, y) | (0.30, 0.61) | (0.30, 0.61) | Color purity of the emitted light. |
| LT₅₀ @ 1000 cd/m² (hours) | >1500 | ~1000 | A direct measure of the device's operational stability and lifetime. |
Interpretation of Hypothetical Results:
In this hypothetical scenario, the DFB-Host outperforms the standard CBP host. The lower turn-on voltage suggests that the fluorination strategy successfully lowered the energy barriers for charge injection. The improved efficiencies (current, power, and EQE) indicate better charge balance and effective confinement of excitons on the dopant molecules. Most significantly, the enhanced operational lifetime points to the superior thermal and morphological stability conferred by the rigid, fluorinated core of the DFB-Host.
This structured approach—from understanding the role of chemical building blocks to systematic device fabrication and characterization—provides a robust framework for benchmarking the performance of novel OLED materials derived from precursors like this compound.
References
Cost-benefit analysis of using 2,3-Dibromo-1,4-difluorobenzene in research
An In-Depth Comparative Guide to the Cost-Benefit Analysis of 2,3-Dibromo-1,4-difluorobenzene in Synthetic Research
For the discerning researcher, the selection of a chemical building block is a critical decision, balancing cost, reactivity, and strategic value. This compound (CAS No. 179737-33-8) is a highly functionalized aromatic ring, offering multiple reactive handles for complex molecule synthesis. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with its key isomeric alternatives. As Senior Application Scientists, our goal is to move beyond simple catalog data, offering insights into the causal relationships between molecular structure, reactivity, and overall project cost-effectiveness.
The Strategic Value of Dibromo-Difluorobenzene Scaffolds
Halogenated benzenes are foundational in modern synthetic chemistry, particularly in the construction of pharmaceuticals, agrochemicals, and organic electronic materials.[1] The presence of both bromine and fluorine atoms on a benzene ring provides a powerful toolkit for the synthetic chemist:
-
Bromine Atoms: Serve as excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
-
Fluorine Atoms: The introduction of fluorine can significantly enhance the desirable properties of a target molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Fluorine's strong electron-withdrawing nature also modulates the reactivity of the aromatic ring.
The specific regioisomer of a dibromo-difluorobenzene chosen can have profound implications on reaction selectivity, yield, and the ultimate cost of a synthetic campaign. This guide focuses on this compound and its comparison with other commercially available isomers.
Comparative Analysis of Key Isomers
The primary alternatives to this compound are its isomers, which differ in the substitution pattern of the halogen atoms. This seemingly subtle difference is a critical determinant of their synthetic utility.
Physicochemical Properties and Cost
A direct comparison of the physical properties and market price is the first step in our analysis. Costs can fluctuate based on supplier, purity, and scale. The following tables provide a snapshot of currently available data.
Table 1: Physicochemical Properties of Dibromo-Difluorobenzene Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 179737-33-8 | C₆H₂Br₂F₂ | 271.89 | - |
| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | C₆H₂Br₂F₂ | 271.89 | Colorless to pale yellow liquid |
| 1,4-Dibromo-2,5-difluorobenzene | 327-51-5 | C₆H₂Br₂F₂ | 271.89 | - |
| 1,2-Dibromo-4,5-difluorobenzene | - | C₆H₂Br₂F₂ | 271.89 | - |
Table 2: Representative Cost Comparison of Dibromo-Difluorobenzene Isomers
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | ChemUniverse | 1 g | $57.00 | $57.00 |
| This compound | Apollo Scientific | 1 g | £15.00 (~$19) | ~$19.00 |
| This compound | Apollo Scientific | 5 g | £27.00 (~$34) | ~$6.80 |
| 1,4-Dibromo-2,3-difluorobenzene | TCI America | 1 g | $44.00 | $44.00 |
| 1,4-Dibromo-2,3-difluorobenzene | TCI America | 5 g | $150.00 | $30.00 |
| 1,4-Dibromo-2,3-difluorobenzene | ChemicalBook | 1 g | $9.00 | $9.00 |
Note: Prices are subject to change and may vary between suppliers and regions. Currency conversions are approximate.
From a purely financial standpoint, there can be significant cost differences between isomers and suppliers. However, the initial purchase price is only one component of the total cost. The true cost-benefit analysis must incorporate chemical reactivity and selectivity.
Reactivity and Strategic Application: The Causality Behind Isomer Choice
The arrangement of electron-withdrawing fluorine atoms and bulky bromine atoms dictates the reactivity of each C-Br bond. This is crucial for achieving selective mono- or di-functionalization, a common goal in multi-step synthesis.
Expert Insights:
-
This compound: The asymmetry of this molecule is its key feature. The two C-Br bonds are electronically and sterically distinct. This presents an opportunity for selective mono-functionalization under carefully controlled reaction conditions, which is often more challenging with symmetrical isomers. This can save steps and costs by avoiding statistical mixtures and difficult purifications.
-
1,4-Dibromo-2,3-difluorobenzene: This isomer is symmetrical, making it an excellent candidate for symmetrical difunctionalization . It is often used in the synthesis of conjugated polymers for organic photovoltaics and as an intermediate for biologically active compounds.[3]
-
1,2-Dibromo-4,5-difluorobenzene: Its adjacent bromine atoms make it a versatile "linchpin" for creating complex, sterically defined structures, such as chiral ligands for asymmetric catalysis.[4]
-
1,4-Dibromo-2,5-difluorobenzene: With each bromine atom positioned between two activating fluorine atoms, this isomer is highly reactive in cross-coupling reactions. This can lead to higher yields or allow for milder reaction conditions, potentially reducing catalyst loading and cost.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.
Protocol: Mono-Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple one equivalent of an arylboronic acid to the this compound scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (3.0 eq), aqueous solution (2 M)
-
Dioxane, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add anhydrous dioxane via syringe, followed by the 2 M aqueous solution of K₂CO₃. The solvent ratio is typically 3:1 to 5:1 (dioxane:aqueous).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring (Self-Validation Step 1): Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The goal is to consume the starting dibromo compound while minimizing the formation of the di-coupled product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel.
-
Characterization (Self-Validation Step 2): Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The yield of the mono-coupled product should be calculated.
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// Edges start -> cost; cost -> reactivity; reactivity -> select_2314 [label=" Mono"]; reactivity -> select_sym [label=" Di"]; select_2314 -> protocol; select_sym -> protocol; protocol -> analysis; analysis -> benefit; benefit -> end; } .dot Caption: Decision workflow for selecting the optimal dibromo-difluorobenzene isomer.
Safety and Handling Considerations
All dibromo-difluorobenzene isomers should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: They are classified as irritants, causing skin, eye, and respiratory irritation.[5][6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and open flames.[8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
The potential for formation of hazardous byproducts during reactions should also be considered and mitigated.
Conclusion and Recommendation
The cost-benefit analysis of using this compound extends far beyond its price per gram. Its true value lies in its asymmetric structure, which provides a strategic advantage for selective mono-functionalization.
-
Choose this compound when: Your synthetic route requires the sequential, selective addition of two different functionalities, and the cost of a more complex purification or a longer synthetic route outweighs the initial higher cost of the reagent.
-
Consider alternatives like 1,4-Dibromo-2,3-difluorobenzene or 1,4-Dibromo-2,5-difluorobenzene when: Your target molecule requires symmetrical difunctionalization, or when maximizing reactivity for a double coupling is the primary goal.
Ultimately, the most cost-effective choice is the one that provides the cleanest reaction profile, the highest yield of the desired product, and the shortest overall path to the final target. By understanding the causal links between isomeric structure and chemical reactivity, researchers can make more informed decisions, saving valuable time and resources in the long run.
References
- 1. CAS 156682-52-9: 1,4-Dibromo-2,3-difluorobenzene [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. 1,4-DIBROMO-2,3-DIFLUOROBENZENE | 156682-52-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 179737-33-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemical-label.com [chemical-label.com]
- 8. 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | TCI AMERICA [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Differentiating 1,4-dibromo-2,3-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene using Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the precise identification of structural isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The positional isomers 1,4-dibromo-2,3-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene, both with the molecular formula C₆H₂Br₂F₂, present a classic analytical challenge.[1] While they share the same mass, their distinct substitution patterns lead to significant and readily identifiable differences in their spectroscopic signatures. This guide provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in the fundamental principles of molecular symmetry and spectroscopic theory.
The Decisive Role of Molecular Symmetry
The core reason for the spectroscopic differences between these two isomers lies in their molecular symmetry.
-
1,4-dibromo-2,3-difluorobenzene possesses a C₂ᵥ symmetry axis. This lower symmetry means that the two hydrogen atoms are in chemically distinct environments, as are the carbons to which they are attached.
-
1,4-dibromo-2,5-difluorobenzene , in contrast, has a higher degree of symmetry (C₂ₕ), including a center of inversion. This symmetry renders the two hydrogen atoms chemically and magnetically equivalent. Similarly, the two fluorine atoms are equivalent.
This fundamental structural difference is the key to unlocking their distinct spectroscopic fingerprints.
Caption: Molecular structures of the two isomers highlighting their different substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, offers the most unambiguous method for distinguishing between these isomers. The differences in chemical shifts, signal multiplicities (splitting patterns), and coupling constants are stark and directly tied to their unique structures.
¹H NMR: A Tale of Two Symmetries
The proton NMR spectra are arguably the most straightforward indicators.
-
1,4-dibromo-2,3-difluorobenzene : Due to its lower symmetry, the two protons are chemically non-equivalent. They are adjacent to each other, leading to proton-proton (³JHH) coupling. Furthermore, each proton will couple to the two fluorine atoms with different coupling constants (³JHF and ⁴JHF). The result is a complex spectrum, likely featuring two distinct multiplets.
-
1,4-dibromo-2,5-difluorobenzene : The two protons are chemically equivalent due to the molecule's symmetry.[2] Therefore, they appear as a single signal in the spectrum. This signal is split by the two fluorine atoms. Each proton couples to the ortho fluorine (³JHF) and the meta fluorine (⁴JHF). This results in a characteristic triplet of triplets pattern, providing a clear and simple signature for this isomer.[3]
¹⁹F NMR: Complementary Insights
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique.[4]
-
1,4-dibromo-2,3-difluorobenzene : The two adjacent fluorine atoms are chemically equivalent. They will couple to each other (³JFF) and to the two non-equivalent protons (³JHF and ⁴JHF). This will result in a single, complex multiplet.
-
1,4-dibromo-2,5-difluorobenzene : The two fluorine atoms are chemically equivalent and do not couple to each other due to their symmetrical relationship. They do, however, couple to the two equivalent protons. The resulting signal will be a triplet, arising from coupling to the two ortho protons (³JHF). The simplicity of this pattern is a key identifier.
¹³C NMR: The Carbon Skeleton's Story
Proton-decoupled ¹³C NMR spectra also provide clear evidence for differentiation, primarily through the number of signals and the effects of carbon-fluorine coupling.[5]
-
1,4-dibromo-2,3-difluorobenzene : We expect to see three distinct signals for the aromatic carbons, corresponding to the carbon bonded to bromine (C-Br), the carbon bonded to fluorine (C-F), and the carbon bonded to hydrogen (C-H). The C-F and C-H signals will be split into doublets due to coupling with their attached fluorine and hydrogen atoms, respectively, in a coupled spectrum. In a proton-decoupled spectrum, the C-F signal will appear as a doublet due to ¹JCF coupling, and other carbons will show smaller long-range couplings.
-
1,4-dibromo-2,5-difluorobenzene : Due to symmetry, there will also be three signals for the three unique carbon environments (C-Br, C-F, C-H).[6] The key difference lies in the coupling patterns. The carbon attached to fluorine will show a large one-bond C-F coupling (¹JCF), appearing as a doublet. The carbon attached to hydrogen will show a two-bond C-F coupling (²JCF), also appearing as a doublet or a more complex multiplet depending on other couplings.
Caption: Workflow for primary isomer identification using ¹H NMR.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While NMR provides detailed connectivity information, IR spectroscopy offers a rapid and non-destructive method to obtain a unique "fingerprint" of a molecule based on its vibrational modes.[7]
The primary differences will appear in two regions:
-
Fingerprint Region (1300-650 cm⁻¹) : This region contains complex vibrations, including C-C stretching and C-H bending modes, that are highly characteristic of the overall molecular structure. The different symmetries of the two isomers will result in distinctly different patterns of peaks, making their IR spectra unique.
-
C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹) : The position of these strong absorption bands is highly diagnostic of the substitution pattern on a benzene ring.[8]
-
1,4-dibromo-2,3-difluorobenzene : Has two adjacent free hydrogens. This pattern (1,2,3,4-tetrasubstituted) typically gives rise to a strong absorption band in the 850-800 cm⁻¹ region.
-
1,4-dibromo-2,5-difluorobenzene : Has two isolated free hydrogens. This pattern (1,2,4,5-tetrasubstituted) typically results in a strong absorption in the 900-860 cm⁻¹ range.[9]
-
Mass Spectrometry (MS): Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), both isomers will exhibit the same molecular ion (M⁺) peak because they have identical molecular formulas and thus the same molecular weight (271.89 g/mol ).[1] The most telling feature will be the isotopic pattern of the molecular ion, which will show a characteristic M⁺, M+2, and M+4 cluster in a ~1:2:1 ratio, indicative of the presence of two bromine atoms.
The differentiation lies in the fragmentation pattern . The stability of the resulting carbocations and radical cations after the initial loss of a bromine or fluorine atom will differ due to the relative positions of the remaining substituents. While predicting the exact fragmentation is complex, the relative abundances of the fragment ions will be different and reproducible, serving as a unique mass spectral fingerprint for each isomer. For example, the initial loss of a bromine atom (M-79/81) is a common fragmentation pathway. The subsequent fragmentation of this [C₆H₂F₂Br]⁺ ion will be influenced by the fluorine positions, leading to different daughter ions and varying peak intensities in the lower mass region of the spectrum.
Summary of Key Spectroscopic Differentiators
| Spectroscopic Technique | 1,4-dibromo-2,3-difluorobenzene (C₂ᵥ) | 1,4-dibromo-2,5-difluorobenzene (C₂ₕ) |
| ¹H NMR | Two distinct, complex multiplets. | One signal, a triplet of triplets.[2][3] |
| ¹⁹F NMR | One complex multiplet. | One signal, a triplet. |
| ¹³C NMR | Three unique carbon signals with specific C-F coupling. | Three unique carbon signals with different C-F coupling patterns.[6] |
| IR Spectroscopy | Unique fingerprint region. Strong C-H OOP bend ~850-800 cm⁻¹. | Unique fingerprint region. Strong C-H OOP bend ~900-860 cm⁻¹.[9] |
| Mass Spectrometry | Identical M⁺ peak and Br₂ isotope pattern. Unique fragmentation pattern. | Identical M⁺ peak and Br₂ isotope pattern. Unique fragmentation pattern. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire a standard one-pulse ¹H spectrum. A spectral width of ~15 ppm centered around 6 ppm is typically sufficient. Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR Acquisition : Without removing the sample, switch the spectrometer's observe channel to ¹⁹F. Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift range for aromatic fluorines is broad, so a spectral width of ~100 ppm centered around -140 ppm is a good starting point.[10]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans will be required. A spectral width of ~250 ppm is standard. A relaxation delay of 2 seconds is generally adequate.[11]
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). Integrate signals where appropriate.
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (Solid) : If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum : Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum : Place the prepared sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range is 4000-400 cm⁻¹.
-
Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like these, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet can be used. GC-MS is preferred as it also provides purity information.
-
Ionization : Use standard electron ionization (EI) at 70 eV.
-
Mass Analysis : Scan a mass range from m/z 40 to 350 to ensure capture of the molecular ion and significant fragments.
-
Data Analysis : Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms. Compare the fragmentation pattern (relative intensities of fragment ions) to reference spectra or analyze it based on known fragmentation principles.
By systematically applying these spectroscopic techniques and understanding the underlying principles of molecular symmetry, researchers can confidently and accurately distinguish between 1,4-dibromo-2,3-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene, ensuring the integrity of their research and development efforts.
References
- 1. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum [chemicalbook.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. academics.nat.tum.de [academics.nat.tum.de]
- 10. azom.com [azom.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
The Strategic Advantage of 2,3-Dibromo-1,4-difluorobenzene in the Synthesis of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the relentless pursuit of more effective antiretroviral therapies, the strategic selection of foundational chemical scaffolds is paramount. This guide provides an in-depth technical analysis of the efficacy of 2,3-Dibromo-1,4-difluorobenzene as a starting material for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs). We will objectively compare the performance of NNRTIs derived from this scaffold with alternatives, supported by experimental data, and provide detailed protocols to empower researchers in their quest for novel HIV-1 therapeutics.
The Rationale for Fluorination: Enhancing Potency and Overcoming Resistance
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), valued for their high potency and low toxicity.[1][2] They function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's function.[3] However, the clinical utility of early-generation NNRTIs has been hampered by the rapid emergence of drug-resistant viral strains.[2]
The introduction of fluorine atoms into NNRTI scaffolds has emerged as a powerful strategy to address these challenges. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] Specifically, fluorine substitution can:
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can modulate the electronic properties of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the NNRTI binding pocket.
-
Improve Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.
-
Modulate Lipophilicity: Strategic placement of fluorine atoms can fine-tune the lipophilicity of the molecule, which is crucial for cell permeability and overall pharmacokinetic profile.
-
Confer Resistance Profile: The conformational constraints imposed by fluorine substitution can help the inhibitor maintain its binding affinity to mutated forms of the reverse transcriptase, thereby overcoming drug resistance.
This compound offers a synthetically versatile platform to leverage these advantages. The two bromine atoms provide reactive handles for cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, to construct the diaryl ether or diaryl amine core of many potent NNRTIs. The vicinal difluoro substitution pattern provides a distinct electronic and steric profile compared to other fluorinated benzenes, allowing for the exploration of novel chemical space.
Comparative Efficacy of Fluorinated NNRTIs
The data presented below, collated from various studies, illustrates the impact of fluorine substitution on the anti-HIV-1 activity of diarylpyrimidine (DAPY) and other NNRTI derivatives. While a direct, head-to-head comparison of an NNRTI synthesized from this compound versus its non-fluorinated analog is not available in a single study, a comparative analysis of structurally related compounds highlights the general trend of enhanced potency with fluorine substitution.
| Compound Class | Specific Compound | R1 | R2 | EC50 (nM) vs. WT HIV-1 | CC50 (µM) | Selectivity Index (SI) | Reference |
| Diarylpyrimidine | 9a | H | F | 30.4 | >227 | >7467 | [5] |
| 9b | F | H | 6.74 | >227 | >33679 | [5] | |
| 9c | F | F | 226 | >227 | >1004 | [5] | |
| 11a | H | F | 24.0 | >227 | >9458 | [5] | |
| 11b | F | H | 10.1 | >227 | >22475 | [5] | |
| Diarylpyridine | 5b2 | - | - | 40 | >157.5 | 3963 | [6] |
| Diarylpyridazine | 8g | - | - | 34 | >100 | >2941 | [2] |
| Approved Drugs | Efavirenz (EFV) | - | - | 2.31 | >227 | >98268 | [5] |
| Etravirine (ETR) | - | - | 2.55 | >227 | >89019 | [5] |
Data Interpretation:
The table demonstrates that fluorine substitution can have a profound, position-dependent impact on antiviral activity. For instance, in the diarylpyrimidine series, compound 9b with a fluorine at the R1 position is significantly more potent than its isomer 9a with fluorine at R2.[5] This underscores the importance of precise fluorine placement to optimize interactions within the NNRTI binding pocket. Notably, many of the fluorinated compounds exhibit high selectivity indices, indicating low cytotoxicity.
Experimental Protocol: Synthesis of a Diaryl Ether NNRTI Precursor
The following protocol provides a representative, step-by-step methodology for the synthesis of a key diaryl ether intermediate using this compound. This procedure is based on established Ullmann condensation methods.[7][8]
Reaction: Ullmann Condensation of this compound with 4-Aminophenol.
Objective: To synthesize 4-(4-bromo-2,3-difluorophenoxy)aniline, a versatile intermediate for further elaboration into a final NNRTI product.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Cesium carbonate (Cs2CO3) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound, 4-aminophenol, CuI, and Cs2CO3.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF and anhydrous toluene to the flask via syringe. The reaction mixture should be a suspension.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired product, 4-(4-bromo-2,3-difluorophenoxy)aniline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen is crucial to prevent the oxidation of the copper(I) catalyst and other reaction components, which would lead to lower yields.
-
Anhydrous Solvents: Water can deactivate the base and interfere with the catalytic cycle of the Ullmann condensation.
-
Cesium Carbonate: Cs2CO3 is a strong base that is effective in deprotonating the phenol, and its solubility in DMF facilitates the reaction.
-
Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann-type C-O cross-coupling reactions.
-
Workup and Purification: The aqueous workup is necessary to remove the DMF and inorganic byproducts. Column chromatography is essential to isolate the pure product from unreacted starting materials and side products.
Visualizing the Synthetic and Mechanistic Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic workflow and the logical relationship between the chemical scaffold and its biological function.
Caption: Synthetic workflow for a diaryl ether NNRTI.
Caption: Structure-function relationship of the scaffold.
Conclusion and Future Perspectives
This compound represents a highly strategic and efficacious starting material for the development of novel non-nucleoside reverse transcriptase inhibitors. The inherent properties of the difluorinated benzene ring, combined with the synthetic utility of the bromine atoms, provide a robust platform for generating NNRTIs with enhanced potency, improved pharmacokinetic profiles, and a greater resilience to drug resistance. The comparative data, while not from a single head-to-head study, strongly supports the hypothesis that strategic fluorination is a key design element for next-generation NNRTIs. The provided experimental protocol serves as a foundational blueprint for researchers to synthesize key intermediates and explore this promising area of medicinal chemistry. Future work should focus on the synthesis and evaluation of a broader range of NNRTIs derived from this scaffold to fully elucidate its potential in the ongoing fight against HIV/AIDS.
References
- 1. Design, synthesis and anti-HIV evaluation of novel 5-substituted diarylpyrimidine derivatives as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Safety Operating Guide
Proper Disposal of 2,3-Dibromo-1,4-difluorobenzene: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,3-Dibromo-1,4-difluorobenzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. Based on data from structurally similar compounds, this chemical should be handled as a hazardous substance.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Combustibility: It is a combustible liquid.[1]
Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton®). | To prevent skin contact and subsequent irritation. Always check glove compatibility. |
| Body | Flame-resistant laboratory coat, apron, or coveralls. | To protect against incidental skin contact and potential ignition sources. |
| Respiratory | Use in a certified chemical fume hood. If aerosols are generated, an appropriate respirator is required. | To prevent inhalation of vapors, which can cause respiratory tract irritation. |
This data is compiled from safety data sheets of structurally similar compounds and general laboratory safety guidelines.[2][3][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The primary disposal method for halogenated organic compounds is high-temperature incineration.[6][7]
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Polyethylene or glass containers are generally suitable.[8]
-
Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[6][9][10]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, as this can complicate the disposal process and increase costs.[11][12] Also, avoid mixing with incompatible materials such as strong oxidizing agents.[8]
Step 2: Container Labeling
Accurate and compliant labeling is mandated by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
-
Initial Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[13]
-
Required Information: The label must include the following:
-
DOT Requirements for Transport: For off-site disposal, additional DOT labeling is required, including the proper shipping name, UN number, and hazard class diamonds. This is typically handled by the licensed waste disposal vendor.[15][16]
Step 3: Waste Storage
Proper storage of the waste container is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Containment: The container should be kept in secondary containment to prevent the spread of material in case of a leak.[2]
-
Closure: Keep the container tightly sealed at all times, except when adding waste.[11]
-
Ventilation: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[17]
-
Manifesting: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from the generator to its final disposal site. Your EHS department will typically manage this process.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[18]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment as outlined in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[18][19]
-
Absorb and Collect: Absorb the spilled material, working from the outside in.[18] Use spark-proof tools to collect the absorbed material and place it in a designated, labeled hazardous waste container.[20]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful attention to detail, from initial segregation to final disposal by a licensed professional. By following these guidelines, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and protect the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. uakron.edu [uakron.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. actenviro.com [actenviro.com]
- 15. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 16. bes-corp.com [bes-corp.com]
- 17. benchchem.com [benchchem.com]
- 18. qmul.ac.uk [qmul.ac.uk]
- 19. ehs.utk.edu [ehs.utk.edu]
- 20. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2,3-Dibromo-1,4-difluorobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and precision. Halogenated aromatic compounds, such as 2,3-Dibromo-1,4-difluorobenzene, are pivotal building blocks in modern synthesis, yet their handling requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Identification: Understanding the Risks
Before any handling, a thorough review of the chemical's properties and associated hazards is non-negotiable. This compound (CAS No. 179737-33-8) is a halogenated aromatic compound with specific risks that must be managed.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE is the most critical barrier between you and the chemical.[6] The following table summarizes the required PPE for handling this compound, based on its known hazards and best practices for similar compounds.[2]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious, irreversible eye damage.[2][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Prevents skin contact, which can lead to irritation.[2][8] It is crucial to check the glove manufacturer's compatibility chart and be aware of the breakthrough time.[9] |
| Body Protection | Chemically resistant lab coat or apron and closed-toe shoes. | Provides a barrier against accidental spills and splashes, protecting your skin and personal clothing.[5][10] |
| Respiratory Protection | To be used within a certified chemical fume hood. | A fume hood is the primary engineering control to minimize inhalation of vapors, which can cause respiratory tract irritation.[2][5] A NIOSH-approved respirator with organic vapor cartridges should be available for emergencies or if work outside a hood is unavoidable and has been approved by a Chemical Hygiene Officer.[2] |
The Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow minimizes risk and ensures reproducibility. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for handling this compound.
Detailed Steps:
-
Pre-Experiment Planning:
-
Thoroughly review the Safety Data Sheet (SDS).[5]
-
Establish a detailed experimental plan and ensure all necessary equipment is clean, functional, and placed within the fume hood to minimize movement.[11]
-
Locate and verify the functionality of emergency equipment, including the safety shower, eyewash station, and fire extinguisher.[6][9]
-
-
Setting Up the Work Area:
-
Handling the Chemical:
-
Don all required PPE as outlined in the table above.[5]
-
Carefully transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to prevent spills.[5]
-
Keep the primary container tightly closed when not in use.[5]
-
Conduct all manipulations and the subsequent reaction within the fume hood.[2]
-
-
Post-Experiment Cleanup:
-
Upon completion, carefully transfer any waste to the designated, labeled halogenated waste container.[9]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[5]
-
Disposal Plan: Environmental Responsibility
Improper disposal of halogenated aromatic compounds can pose a significant environmental hazard. All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Never mix halogenated waste with other waste streams.[9] Incompatible materials can react dangerously.
-
Containerization: All waste, including contaminated consumables like gloves and pipette tips, must be collected in a suitable, clearly labeled, and securely closed container.[9][12]
-
Disposal Protocol: The sealed waste container must be disposed of through your institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating these expert-level safety protocols into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. This compound | C6H2Br2F2 | CID 50998400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. osha.com [osha.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. oshaeducationcenter.com [oshaeducationcenter.com]
- 12. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
